molecular formula C26H40O5 B7803858 15(S)-Latanoprost CAS No. 155551-81-8

15(S)-Latanoprost

Cat. No.: B7803858
CAS No.: 155551-81-8
M. Wt: 432.6 g/mol
InChI Key: GGXICVAJURFBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latanoprost is a potent prostaglandin F2α (PGF2α) analog widely used in ophthalmic research for investigating mechanisms to reduce elevated intraocular pressure (IOP) . Its primary research value lies in its role as a selective FP receptor agonist, which lowers IOP by significantly increasing the outflow of aqueous humor through the uveoscleral pathway . Proposed molecular mechanisms include the relaxation of ciliary smooth muscles, cytoskeletal alterations in cells, and remodeling of the extracellular matrix within the uveoscleral tract, partly through the upregulation of matrix metalloproteinases . As a prodrug, Latanoprost is hydrolyzed to its biologically active acid form upon absorption through the cornea . It is a cornerstone for studying the management of open-angle glaucoma and ocular hypertension, often serving as a first-line reference compound in comparative efficacy studies . A 2025 Bayesian network meta-analysis confirmed that Latanoprost offers a balanced profile of effective IOP reduction with superior tolerability compared to some other prostaglandin analogs, making it a crucial compound for research on long-term treatment strategies and combination therapies . Its pharmacokinetic profile is characterized by a rapid onset of action (3-4 hours), with a peak effect at 8-12 hours and a duration of action exceeding 24 hours, enabling once-daily dosing paradigms in experimental models . Research into its safety profile is essential, with studies noting common findings like conjunctival hyperemia, and a well-documented side effect of increased iris pigmentation in a subset of subjects over time . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861307
Record name Propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155551-81-8
Record name 1-Methylethyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-5-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155551-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Biological activity of 15(S)-Latanoprost on prostaglandin F receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 15(S)-Latanoprost on Prostaglandin F Receptors

Introduction

Latanoprost is a potent prostaglandin F2α (PGF2α) analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a selective agonist for the prostaglandin F (FP) receptor.[1][3][4][5] Latanoprost is administered as an isopropyl ester prodrug, which readily penetrates the cornea and is subsequently hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3][4][6] The primary therapeutic effect of latanoprost acid is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][3][5]

The stereochemistry of the hydroxyl group at the 15th carbon is critical for its biological activity. The clinically used and more potent form is the 15(R) epimer. This guide focuses on the biological activity of This compound , an epimer where the hydroxyl group at carbon 15 is inverted relative to latanoprost.[7][8] This document provides a detailed examination of its binding affinity, functional activity, and downstream signaling effects on the FP receptor, targeted at researchers and drug development professionals.

Binding Affinity to Prostaglandin F (FP) Receptors

The initial step in the mechanism of action for any prostaglandin analogue is its binding to the target receptor. The binding affinity of latanoprost acid and its 15(S) epimer to the FP receptor has been quantified, revealing a significant difference in their interaction with the receptor's binding pocket. This compound demonstrates a lower affinity for the FP receptor compared to latanoprost acid.

Table 1: FP Receptor Binding Affinity of Latanoprost Acid and this compound Acid

CompoundParameterValue (nM)Assay System
Latanoprost AcidIC503.6[7]Cat Iris Sphincter Muscle
This compound AcidIC5024[7][8]Cat Iris Sphincter Muscle
Latanoprost AcidKi98[9]Recombinant Human FP Receptors

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocol: FP Receptor Binding Assay

A common method to determine binding affinity is the competitive radioligand binding assay.

  • Preparation of Receptor Source: A tissue homogenate or cell membrane preparation expressing FP receptors (e.g., cat iris sphincter muscle, or cells recombinantly expressing the human FP receptor) is prepared.

  • Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand that will bind to the FP receptors.

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (e.g., latanoprost acid, this compound acid).

  • Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Activity at FP Receptors

Following binding, an agonist activates the receptor to initiate a cellular response. Latanoprost acid is a full and selective agonist at the FP receptor.[10] The functional activity of this compound acid has also been characterized, indicating it acts as an agonist, albeit with lower potency compared to latanoprost.

Table 2: Functional Activity of Latanoprost Acid and this compound Acid at FP Receptors

CompoundParameterValue (nM)Assay System / Response Measured
Latanoprost AcidEC5010 - 124[9][11]Phosphoinositide Turnover / Ca2+ Mobilization
This compound AcidIC5024[8]Relaxation of Cat Iris Sphinctter Muscle

EC50: Half-maximal effective concentration.

Experimental Protocol: Phosphoinositide (PI) Turnover Assay

This functional assay measures a key step in the Gq-protein signaling cascade initiated by FP receptor activation.

  • Cell Culture and Labeling: Cells endogenously or recombinantly expressing FP receptors (e.g., human ciliary muscle cells) are cultured.[9] The cells are incubated overnight with a radiolabeled precursor, such as [3H]-myo-inositol, which is incorporated into the cell membrane phospholipids.

  • Agonist Stimulation: The cells are washed and then stimulated with various concentrations of the agonist (e.g., latanoprost acid) for a defined period, typically in the presence of lithium chloride (LiCl) to prevent the breakdown of inositol monophosphates.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates (IPs) are extracted.

  • Separation and Quantification: The total IPs are separated from other cellular components using anion-exchange chromatography. The radioactivity of the IP fraction is quantified by liquid scintillation counting.

  • Data Analysis: The amount of radioactivity is plotted against the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression.

Downstream Signaling Pathways

The prostaglandin FP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[12][13][14] Activation by an agonist like latanoprost acid triggers a well-defined signaling cascade.

  • Gq Protein Activation: Agonist binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.[12]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[12][15]

  • Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ levels synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to the ultimate cellular response.[13]

Beyond the primary Gq pathway, FP receptor activation has also been linked to other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K-Akt-mTOR pathways, which can influence processes like cell growth and extracellular matrix remodeling.[6][15][16]

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Latanoprost This compound Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds & Activates G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., ECM Remodeling, Muscle Contraction) PKC->Response Phosphorylates Targets

Caption: Primary Gq signaling pathway activated by FP receptor agonists.

Physiological Effects: Intraocular Pressure Reduction

The culmination of FP receptor activation in the eye is the lowering of IOP. This is achieved primarily by remodeling the extracellular matrix within the ciliary muscle and sclera, which increases the outflow of aqueous humor via the uveoscleral pathway.[1][5][17] While latanoprost is highly effective, studies on this compound show a markedly reduced physiological effect, consistent with its lower receptor affinity and potency.

Table 3: Effect on Intraocular Pressure (IOP)

CompoundDose / RegimenIOP ReductionSpecies
Latanoprost0.005% once daily22% - 39% from baseline[3]Human
This compound3 µg (single dose)1 mmHg[7][8]Cynomolgus Monkey

Integrated Experimental and Logical Workflows

The evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Receptor Binding Assay (Determine Affinity: Ki, IC50) Functional Functional Assay (e.g., PI Turnover) (Determine Potency: EC50) Binding->Functional Confirm Agonism Signaling Signaling Pathway Analysis (e.g., Western Blot for MAPK) Functional->Signaling Elucidate Mechanism IOP_Study IOP Measurement in Animal Model (e.g., Monkey, Mouse) Signaling->IOP_Study Predictive Link Tolerability Ocular Tolerability (e.g., Hyperemia Check) IOP_Study->Tolerability

Caption: General experimental workflow for characterizing FP receptor agonists.

The overall mechanism, from prodrug administration to physiological effect, highlights the critical role of the FP receptor.

Logical_Relationship Prodrug Latanoprost (Isopropyl Ester Prodrug) Hydrolysis Corneal Esterases Prodrug->Hydrolysis Topical Admin. Active_Drug Latanoprost Acid (Active Agonist) Hydrolysis->Active_Drug Hydrolyzes Receptor FP Receptor Binding & Activation Active_Drug->Receptor Signaling Intracellular Signaling (Gq, PLC, Ca²⁺) Receptor->Signaling Cellular_Effect Cellular Response (ECM Remodeling) Signaling->Cellular_Effect Physio_Effect Physiological Effect (Increased Uveoscleral Outflow) Cellular_Effect->Physio_Effect Outcome Therapeutic Outcome (IOP Reduction) Physio_Effect->Outcome

Caption: Logical flow from prodrug administration to IOP reduction.

Conclusion

The biological activity of this compound at the prostaglandin F receptor is significantly attenuated compared to its clinically utilized 15(R) epimer. Quantitative data reveals that this compound acid has an approximately 6.7-fold lower binding affinity (IC50 of 24 nM vs 3.6 nM) for the FP receptor.[7] This reduced affinity translates to a weaker functional response and a substantially diminished physiological effect on intraocular pressure.[7][8] While it still acts as an agonist, its lower potency underscores the critical importance of the stereochemical configuration at the 15th carbon for optimal receptor interaction and therapeutic efficacy. These findings are crucial for drug design and development, highlighting that even minor stereochemical changes can have profound impacts on the pharmacological profile of prostaglandin analogues.

References

The Pharmacokinetic Profile and Metabolic Fate of 15(S)-Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2] As an isopropyl ester prodrug, latanoprost is administered topically and undergoes rapid hydrolysis to its biologically active form, latanoprost acid, to exert its therapeutic effect.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 15(S)-Latanoprost, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

Latanoprost is designed for local activity within the eye, with systemic exposure being minimal and transient.[4][5] Its pharmacokinetic profile is characterized by efficient corneal absorption and rapid conversion to the active acid, followed by systemic metabolism and elimination.[6][7]

Absorption

Following topical administration as an ophthalmic solution, latanoprost is absorbed through the cornea.[1][6] The prodrug design enhances its lipophilicity, facilitating penetration into ocular tissues.[8] Peak concentrations of the active latanoprost acid in the aqueous humor are typically reached approximately two hours after administration.[1][2][6]

Distribution

The volume of distribution for latanoprost acid in humans is approximately 0.16 ± 0.02 L/kg.[1][6] After local administration, latanoprost acid can be measured in the aqueous humor for the first few hours and only for a short duration in the plasma.[6]

Metabolism

The primary metabolic pathway of latanoprost begins with its hydrolysis.

  • Activation: In the cornea, esterases rapidly hydrolyze the isopropyl ester prodrug, latanoprost, to its biologically active form, latanoprost acid.[1][2][5]

  • Systemic Metabolism: Latanoprost acid that reaches the systemic circulation is primarily metabolized in the liver via fatty acid β-oxidation.[1][2][6] This process results in the formation of the main metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.[2][7]

Excretion

The elimination of latanoprost acid from human plasma is rapid, with a half-life of approximately 17 minutes.[1][6] The metabolites are primarily excreted via the kidneys.[1][7] Following topical administration, about 88% of the administered dose is recovered in the urine.[1][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of latanoprost acid in humans.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Aqueous Humor (Human)

ParameterValueReference(s)
Peak Concentration (Cmax)15-30 ng/mL[4]
Time to Peak Concentration (Tmax)~2 hours[1][2][6]
Elimination Half-life (t½)2-3 hours[4]

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Plasma (Human)

ParameterValueReference(s)
Peak Concentration (Cmax)53 pg/mL[4][5][9]
Time to Peak Concentration (Tmax)~5 minutes[4][5][9]
Elimination Half-life (t½)17 minutes[1][2][4][6]
Volume of Distribution (Vd)0.16 ± 0.02 L/kg[1][6][9]
Systemic Clearance~7 mL/min/kg[1][6][7][9]

Experimental Protocols

The characterization of latanoprost's pharmacokinetics and metabolism relies on a variety of experimental designs and analytical techniques.

In Vivo Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies are often conducted in animal models such as New Zealand White rabbits and beagle dogs to assess plasma and ocular tissue concentrations.[10][11][12]

  • Study Design: A typical study involves the administration of a single drop of latanoprost ophthalmic solution to the eyes of the animals.[10][11][12]

  • Sample Collection: Blood and ocular tissue samples (aqueous humor, vitreous humor, cornea, iris-ciliary body, etc.) are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours).[10][11][12]

  • Analysis: The concentration of latanoprost acid in the collected biological matrices is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Human Clinical Pharmacokinetic Studies

Human studies are essential to determine the pharmacokinetic profile in the target population.

  • Study Design: Open-label studies are conducted in healthy volunteers or patients with ocular hypertension or glaucoma.[14]

  • Dosing: A single dose or multiple doses of latanoprost ophthalmic solution are administered.[14]

  • Sample Collection: Blood samples are collected at various time points post-dose (e.g., predose, and 5, 15, 30, 45, and 60 minutes postdose) to capture the rapid systemic absorption and elimination of latanoprost acid.[14] Aqueous humor samples may be collected from patients undergoing cataract surgery.[4]

  • Analysis: Plasma and aqueous humor concentrations of latanoprost acid are determined using sensitive analytical methods like radioimmunoassay or LC-MS/MS.[4][14]

Analytical Methodology for Quantification

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and robust method for the quantification of latanoprost and its metabolites.[13][15][16][17]

  • Sample Preparation: Biological samples typically undergo a protein precipitation and/or liquid-liquid extraction or solid-phase extraction step to isolate the analytes of interest.

  • Chromatographic Separation: A reversed-phase C18 column is often used for separation with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][15]

  • Detection: UV detection can be used, typically at a wavelength of around 210 nm.[15][16] For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode is employed.[13]

Visualizations

Metabolic Pathway of Latanoprost

Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites Latanoprost_Acid->Metabolites Hepatic β-oxidation Excretion Renal Excretion Metabolites->Excretion

Caption: Metabolic activation and systemic clearance of latanoprost.

Experimental Workflow for Pharmacokinetic Analysis

cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Topical Administration of Latanoprost Blood_Collection Blood Sampling Dosing->Blood_Collection Aqueous_Humor_Collection Aqueous Humor Sampling (if applicable) Dosing->Aqueous_Humor_Collection Extraction Analyte Extraction Blood_Collection->Extraction Aqueous_Humor_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Parameters Pharmacokinetic Parameter Calculation LCMS->PK_Parameters

Caption: A generalized workflow for a clinical pharmacokinetic study of latanoprost.

Latanoprost Signaling Pathway

Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin F Receptor (FP) (Gq-protein coupled) Latanoprost_Acid->FP_Receptor Agonist Binding PLC Phospholipase C (PLC) Activation FP_Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Outflow Increased Uveoscleral Aqueous Humor Outflow Ca_Release->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

Caption: Signaling cascade initiated by latanoprost acid binding to the FP receptor.

Conclusion

This compound exhibits a well-defined pharmacokinetic and metabolic profile that is optimized for its topical route of administration and localized therapeutic action in the eye. Its efficient conversion to the active latanoprost acid, followed by rapid systemic clearance and elimination, minimizes the potential for systemic side effects. A thorough understanding of these processes is critical for the continued development and optimization of prostaglandin analogues in the treatment of glaucoma and ocular hypertension.

References

Therapeutic Potential of 15(S)-Latanoprost in Ocular Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ocular hypertension, characterized by elevated intraocular pressure (IOP) without detectable optic nerve damage or visual field loss, is a significant risk factor for the development of primary open-angle glaucoma, a leading cause of irreversible blindness worldwide.[1] The primary therapeutic goal in managing ocular hypertension is to lower IOP to mitigate the risk of glaucomatous progression.[2] 15(S)-Latanoprost, a synthetic prostaglandin F2α analog, has emerged as a first-line treatment for ocular hypertension and open-angle glaucoma due to its potent IOP-lowering efficacy, convenient once-daily dosing, and favorable safety profile.[1][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols used to evaluate its effects.

Mechanism of Action

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3][4] Latanoprost acid is a selective prostanoid FP receptor agonist.[5][6] The primary mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[2][5][7] This is achieved through several proposed mechanisms:

  • Remodeling of the Extracellular Matrix: Binding of latanoprost acid to FP receptors on ciliary muscle cells is believed to induce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3.[3] These enzymes remodel the extracellular matrix of the ciliary muscle and sclera, reducing collagen types I, III, and IV, as well as fibronectin and laminin.[3][8] This remodeling increases the spaces between ciliary muscle bundles, thereby reducing hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.[5][8]

  • Ciliary Muscle Relaxation: Latanoprost may also induce relaxation of the ciliary smooth muscles, further contributing to the increased uveoscleral outflow.[3][5]

G Latanoprost Latanoprost (Isopropyl Ester Prodrug) CornealEsterases Corneal Esterases Latanoprost->CornealEsterases LatanoprostAcid Latanoprost Acid (Active Form) CornealEsterases->LatanoprostAcid Hydrolysis FP_Receptor Prostaglandin F Receptor (in Ciliary Muscle) LatanoprostAcid->FP_Receptor Binds to MMPs Increased Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Activates Ciliary_Relaxation Ciliary Muscle Relaxation FP_Receptor->Ciliary_Relaxation ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Ciliary_Relaxation->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Signaling pathway of Latanoprost in reducing intraocular pressure.

Pharmacokinetics

  • Absorption and Distribution: Latanoprost is well absorbed through the cornea.[7] Peak concentrations of the active latanoprost acid in the aqueous humor are reached approximately two hours after topical administration.[3]

  • Metabolism: As a prodrug, latanoprost is completely hydrolyzed to latanoprost acid in the cornea.[3][7] The active acid that reaches systemic circulation is rapidly metabolized in the liver via fatty acid β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[3]

  • Excretion: The metabolites of latanoprost are primarily eliminated through the kidneys.[3] The plasma half-life of latanoprost acid is very short, approximately 17 minutes, minimizing the risk of systemic side effects.[3][4]

Data Presentation

The efficacy of this compound in reducing IOP has been extensively evaluated in numerous clinical trials. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Efficacy of Latanoprost in IOP Reduction

Treatment GroupBaseline IOP (mmHg)IOP Reduction from BaselineStudy DurationReference
Latanoprost 0.005%23.5 ± 2.25.4 ± 2.9 mmHg1 year[9]
Latanoprost 0.005%Not specified22% to 39%1 to 12 months[7]
Latanoprost 0.005%Not specified30.2%3 months[10]
Timolol 0.5%Not specified26.9%3 months[10]
Latanoprost 50 µg/mL~25-10.13 mmHg (8 a.m.), -8.90 mmHg (4 p.m.)4 weeks[11]
Latanoprost 75 µg/mL~25-9.59 mmHg (8 a.m.), -8.29 mmHg (4 p.m.)4 weeks[11]
Latanoprost 100 µg/mL~25-10.02 mmHg (8 a.m.), -8.81 mmHg (4 p.m.)4 weeks[11]
Latanoprost 125 µg/mL~25-9.06 mmHg (8 a.m.), -8.34 mmHg (4 p.m.)4 weeks[11]
Preservative-free LatanoprostNot specified-8.8 mmHg (peak), -8.6 mmHg (trough)12 weeks[12]
Preserved LatanoprostNot specified-8.2 mmHg (peak), -8.1 mmHg (trough)12 weeks[12]

Table 2: Common Adverse Events of Latanoprost Compared to Other Prostaglandin Analogs

Adverse EventLatanoprostBimatoprostTravoprostReference
Conjunctival HyperemiaLower incidenceHigher incidenceHigher incidence[13]

Experimental Protocols

The preclinical and clinical evaluation of this compound involves a variety of experimental models and protocols.

Animal Models

  • Species: Rabbits, dogs, and monkeys are commonly used animal models for studying the effects of latanoprost on IOP.[14][15][16]

  • Induction of Ocular Hypertension: In some studies, ocular hypertension is experimentally induced. For example, in rabbits, this can be achieved by the oral administration of tap water (70 mL/kg) via an orogastric tube.[14]

  • Drug Administration: Latanoprost is typically administered as a topical eye drop (e.g., 0.005% solution).[4][14][15] The contralateral eye often receives a saline control.[15]

  • IOP Measurement: Intraocular pressure is measured at various time points before and after drug administration using a tonometer.[14]

  • Example Protocol (Dogs): In a study with beagle dogs, 100 µL of 0.005% latanoprost eye drops were administered to one eye twice daily for 14 days, with the other eye receiving saline. IOP was measured in conscious animals before the next dose.[15]

Cell-Based Assays

  • Cell Lines: Cultured human ciliary smooth muscle cells are utilized to investigate the molecular mechanisms of latanoprost.

  • Assays: These cells can be treated with latanoprost acid to study its effects on gene expression (e.g., MMPs), protein synthesis, and cell morphology.[3] For instance, studies have shown that latanoprost can reduce collagen I, III, and IV, hyaluronans, fibronectin, and laminin, and increase MMP-2 and MMP-3 and plasmin in these cultured cells.[3]

Clinical Trial Design

  • Study Population: Patients with primary open-angle glaucoma or ocular hypertension, typically with a baseline IOP within a specified range (e.g., ≥ 24 mmHg and ≤ 36 mmHg).[11]

  • Study Design: Randomized, double-masked, parallel-group, or crossover designs are common.[7][17][18]

  • Intervention: Patients are randomized to receive different treatments, such as various concentrations of latanoprost, latanoprost with or without preservatives, or latanoprost compared to another active comparator (e.g., timolol, brimonidine).[10][11][12][18] The standard dosage is one drop of 0.005% latanoprost in the affected eye(s) once daily in the evening.[2][3]

  • Primary Efficacy Endpoint: The primary outcome is typically the change in IOP from baseline at specified time points.[11][12]

  • Safety and Tolerability Assessment: Ocular and systemic adverse events are monitored throughout the study.[11]

G cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials AnimalModels Animal Models (Rabbits, Dogs, Monkeys) PhaseI Phase I (Safety & Tolerability in Healthy Volunteers) AnimalModels->PhaseI CellAssays Cell-Based Assays (Ciliary Muscle Cells) CellAssays->PhaseI PhaseII Phase II (Dose-Ranging & Efficacy in Patients) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy & Safety vs. Standard of Care) PhaseII->PhaseIII PhaseIV Phase IV (Post-Marketing Surveillance) PhaseIII->PhaseIV Screening Patient Screening (Ocular Hypertension/Glaucoma) Randomization Randomization Screening->Randomization Treatment Treatment Arm (Latanoprost) Randomization->Treatment Control Control Arm (Placebo or Active Comparator) Randomization->Control FollowUp Follow-up Visits (IOP Measurement, Adverse Event Monitoring) Treatment->FollowUp Control->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

A generalized experimental workflow for the development of Latanoprost.

Safety and Tolerability

Latanoprost is generally well-tolerated.[2] The most common side effects are localized to the eye and include:

  • Conjunctival hyperemia: Redness of the eye due to increased blood flow.[2]

  • Increased iris pigmentation: This is a common and often permanent side effect.[2]

  • Eyelash changes: Lengthening, thickening, and darkening of the eyelashes.[2]

  • Mild eye irritation: A stinging or burning sensation upon instillation.[2]

Systemic side effects are rare due to the rapid metabolism of latanoprost acid.[3][4]

This compound is a highly effective and well-tolerated medication for the management of ocular hypertension and open-angle glaucoma. Its primary mechanism of action, the enhancement of uveoscleral outflow of aqueous humor, provides a significant and sustained reduction in intraocular pressure. Extensive preclinical and clinical research has established its favorable efficacy and safety profile, solidifying its role as a cornerstone in the therapeutic armamentarium against glaucomatous optic neuropathy. Ongoing research continues to explore novel delivery systems and formulations to further improve patient adherence and treatment outcomes.

References

The Unwanted Epimer: A Technical Guide to 15(S)-Latanoprost as a Latanoprost Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is critically dependent on its specific stereochemistry, particularly at the C-15 position. The inversion of the hydroxyl group at this position results in the formation of the 15(S)-Latanoprost epimer, a process-related impurity with significantly reduced biological activity. This technical guide provides an in-depth analysis of the role of this compound as a critical impurity in latanoprost formulations. It covers its formation during synthesis, analytical methods for its detection and quantification, its pharmacological profile, and the resulting implications for the quality, safety, and efficacy of latanoprost drug products.

Introduction

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] This active metabolite is a selective agonist of the prostaglandin F (FP) receptor, which mediates the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[2] The stereochemical configuration of the hydroxyl group at the C-15 position is crucial for potent FP receptor binding and subsequent pharmacological activity. The desired and biologically active isomer is (15R)-Latanoprost. However, during the synthesis of latanoprost, the formation of the (15S) epimer, also known as 15-epi-latanoprost, can occur.[3][4] This diastereomer is considered a process-related impurity and its presence in the final drug product must be carefully controlled.

Formation of this compound during Synthesis

The synthesis of latanoprost is a multi-step process that often involves the reduction of a ketone intermediate to form the C-15 hydroxyl group. The stereoselectivity of this reduction step is critical in determining the ratio of the desired (15R) to the undesired (15S) epimer.

Several synthetic routes for latanoprost have been developed, with many aiming to improve the diastereomeric excess of the (15R)-isomer.[5][6][7] The formation of the 15(S) diastereomer can be influenced by several factors, including the choice of reducing agent, reaction temperature, and the presence of chiral auxiliaries. Inadequate control over these parameters can lead to an increased proportion of the this compound impurity.[3]

Table 1: Key Considerations in Latanoprost Synthesis to Control this compound Formation

Synthetic StepKey Control ParametersImpact on this compound Formation
Reduction of the C-15 Ketone Choice of reducing agent (e.g., L-selectride, sodium borohydride with chiral catalysts), temperature, solvent.Non-stereoselective reduction leads to a mixture of (15R) and (15S) epimers. Optimized conditions are crucial to favor the formation of the (15R) isomer.
Purification of Intermediates Crystallization, column chromatography.Effective purification of key intermediates can remove the undesired (15S) epimer before proceeding to subsequent steps.
Protection and Deprotection Steps Choice of protecting groups and reaction conditions.Inversion at the C-15 position can occur under certain conditions if the hydroxyl group is not appropriately protected.

Below is a DOT script illustrating the logical relationship in the synthesis of latanoprost and the point at which the 15(S) impurity can arise.

latanoprost_synthesis cluster_synthesis Latanoprost Synthesis Pathway Corey Lactone Derivative Corey Lactone Derivative Prostaglandin Intermediate (with C-15 ketone) Prostaglandin Intermediate (with C-15 ketone) Corey Lactone Derivative->Prostaglandin Intermediate (with C-15 ketone) Stereoselective Reduction Stereoselective Reduction Prostaglandin Intermediate (with C-15 ketone)->Stereoselective Reduction Mixture of (15R) and (15S) epimers Mixture of (15R) and (15S) epimers Stereoselective Reduction->Mixture of (15R) and (15S) epimers (15R)-Latanoprost (Active) (15R)-Latanoprost (Active) Final Latanoprost Drug Substance Final Latanoprost Drug Substance (15R)-Latanoprost (Active)->Final Latanoprost Drug Substance This compound (Impurity) This compound (Impurity) Purification Purification Purification->(15R)-Latanoprost (Active) Purification->this compound (Impurity) Mixture of (15R) and (15S) epimers) Mixture of (15R) and (15S) epimers) Mixture of (15R) and (15S) epimers)->Purification

Figure 1: Formation of this compound during synthesis.

Analytical Methodologies for Detection and Quantification

The structural similarity between latanoprost and its 15(S)-epimer necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

Experimental Protocol: HPLC Method for Latanoprost and this compound Analysis

A validated HPLC method for the baseline separation of latanoprost and its isomers, including this compound, has been reported.[8][9] The following protocol is based on the principles outlined in the literature.

Objective: To separate and quantify latanoprost and this compound in a drug substance or formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile in a ratio of approximately 93:6:1 (v/v/v), with the addition of a small amount of water.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 210 nm.[10]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: Ambient.

Sample Preparation:

  • Standard Solution: Prepare a standard solution of latanoprost and this compound of known concentrations in the mobile phase.

  • Sample Solution: Dissolve a known amount of the latanoprost drug substance or formulation in the mobile phase to achieve a suitable concentration for analysis.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and response factors for latanoprost and this compound.

  • Inject the sample solution.

  • Identify the peaks corresponding to latanoprost and this compound based on their retention times.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Table 2: Summary of Analytical Methods for Latanoprost and its Impurities

MethodColumnMobile PhaseDetectionKey AdvantagesReference
Normal-Phase HPLC Amino (NH2)Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) + waterUV (210 nm)Baseline separation of this compound and other isomers.[8]
Reverse-Phase HPLC C18Acetonitrile:Water with trifluoroacetic acidUV (205 nm)Rapid analysis time.[11]
UPLC-Q-Orbitrap MS C18Methanol:Acetonitrile:Water (pH 3.0)Mass SpectrometryHigh sensitivity and specificity for trace analysis.[12]

The following DOT script illustrates a typical experimental workflow for the analysis of this compound impurity.

experimental_workflow cluster_workflow Workflow for this compound Impurity Analysis Sample Preparation Sample Preparation Injection of Sample Injection of Sample Sample Preparation->Injection of Sample Standard Preparation Standard Preparation Injection of Standard Injection of Standard Standard Preparation->Injection of Standard HPLC System Equilibration HPLC System Equilibration HPLC System Equilibration->Injection of Standard HPLC System Equilibration->Injection of Sample Chromatographic Separation Chromatographic Separation Injection of Standard->Chromatographic Separation Injection of Sample->Chromatographic Separation UV Detection (210 nm) UV Detection (210 nm) Chromatographic Separation->UV Detection (210 nm) Data Acquisition Data Acquisition UV Detection (210 nm)->Data Acquisition Peak Identification and Integration Peak Identification and Integration Data Acquisition->Peak Identification and Integration Quantification of this compound Quantification of this compound Peak Identification and Integration->Quantification of this compound Report Generation Report Generation Quantification of this compound->Report Generation fp_receptor_signaling cluster_pathway Latanoprost FP Receptor Signaling Pathway Latanoprost Acid Latanoprost Acid FP Receptor (GPCR) FP Receptor (GPCR) Latanoprost Acid->FP Receptor (GPCR) binds and activates Gq/11 Protein Gq/11 Protein FP Receptor (GPCR)->Gq/11 Protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Extracellular Matrix Remodeling Extracellular Matrix Remodeling Ca2+ Release->Extracellular Matrix Remodeling Protein Kinase C (PKC) Activation->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Reduced Intraocular Pressure Reduced Intraocular Pressure Increased Uveoscleral Outflow->Reduced Intraocular Pressure

References

An In-depth Technical Guide to 15(S)-Latanoprost (CAS Number: 145773-22-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 15(S)-Latanoprost, an isomer of the widely used prostaglandin F2α analogue, Latanoprost. This document details its physicochemical characteristics, pharmacological profile, and relevant experimental methodologies, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

This compound, also known as 15-epi Latanoprost, is primarily encountered as a process-related impurity in the synthesis of Latanoprost.[1] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 145773-22-4
Molecular Formula C₂₆H₄₀O₅[2]
Molecular Weight 432.59 g/mol [1]
Appearance Colorless to light yellow
Boiling Point 583.8 ± 50.0 °C (Predicted)
Density 1.093 ± 0.06 g/cm³ (Predicted)
Flash Point -16 °C (closed cup)[1]
Solubility Soluble in Chloroform, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate.[3] Sparingly soluble in a DMSO:PBS (1:12) solution at approximately 80 µg/ml.[4]
Storage and Stability Recommended storage at -20°C.[3] The compound is stable for at least two years when stored under these conditions.[3] Latanoprost and its isomers are susceptible to degradation under extreme pH conditions, oxidation, light, and heat.

Pharmacological Profile

Mechanism of Action

Like its (15R) counterpart, this compound is an analogue of prostaglandin F2α and acts as an agonist at the prostaglandin F (FP) receptor.[5] The activation of the FP receptor, a G-protein coupled receptor (GPCR), is the primary mechanism through which latanoprost and its analogues exert their biological effects, most notably the reduction of intraocular pressure (IOP).

The FP receptor primarily couples to the Gq/11 family of G-proteins.[6] Ligand binding initiates a signaling cascade beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of various cellular functions.[6]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Latanoprost This compound FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds Gq Gq/11 FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., MMP Upregulation, Cytoskeletal Changes) Ca_ER->Downstream PKC->Downstream HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase (Heptane:IPA:ACN + H₂O) C Equilibrate HPLC System (NH₂ Column, 1 mL/min) A->C B Prepare Sample/Standard (Dissolve in Mobile Phase) D Inject 20 µL of Sample B->D C->D E Isocratic Elution D->E F UV Detection at 210 nm E->F G Data Acquisition F->G H Integrate Chromatogram Peaks G->H I Quantify Isomers (Based on Peak Area) H->I

References

An In-Depth Technical Guide to the Biological Effects of 15(S)-Latanoprost Free Acid and its Isomer, Latanoprost Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latanoprost is a prostaglandin F2α analogue widely utilized in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, Latanoprost free acid.[1][2][3][4] This technical guide focuses on the biological effects of 15(S)-Latanoprost free acid. This compound is a stereoisomer of the more common Latanoprost, distinguished by an inverted hydroxyl group at the carbon-15 position, and is often found as an impurity in commercial Latanoprost preparations.[5] Due to the limited specific data on the 15(S) isomer, this document will also provide a comprehensive overview of the well-researched 15(R) isomer, Latanoprost free acid, to offer a complete understanding of its biological context and mechanisms of action.

Pharmacokinetics and Metabolism: From Prodrug to Active Acid

Latanoprost's efficacy is dependent on its conversion to the active Latanoprost free acid. This bioactivation occurs locally within the eye.

Metabolic Pathway: The isopropyl ester prodrug, Latanoprost, is absorbed through the cornea.[1] Within the corneal tissue, esterase enzymes rapidly hydrolyze the ester bond, releasing the biologically active Latanoprost free acid.[1][3][4] This active form then penetrates the anterior segment of the eye to exert its therapeutic effects.[6] The peak concentration of Latanoprost free acid in the aqueous humor is typically reached approximately two hours after topical administration.[1][3][4] Systemically, the elimination of Latanoprost free acid from plasma is rapid, with a half-life of about 17 minutes.[1][3][4]

G cluster_cornea Corneal Tissue cluster_action Site of Action Latanoprost Latanoprost (Isopropyl Ester Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Topical Administration LFA Latanoprost Free Acid (Biologically Active) Esterases->LFA Hydrolysis AqueousHumor Aqueous Humor LFA->AqueousHumor Penetration

Fig. 1: Bioactivation of Latanoprost in the cornea.

Primary Mechanism of Action: FP Receptor Agonism and IOP Reduction

The principal therapeutic effect of Latanoprost free acid is the reduction of intraocular pressure, which is achieved primarily through its interaction with the prostanoid FP receptor.

Signaling Pathway: Latanoprost free acid is a selective agonist of the prostaglandin F (FP) receptor.[7][8] Binding of the acid to FP receptors located on ciliary muscle cells initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for IOP reduction.[2][3][8] This process involves the remodeling of the extracellular matrix within the uveoscleral pathway, mediated by an increase in the activity of matrix metalloproteinases (MMPs).[1][8] The remodeling increases the spaces between ciliary muscle bundles, reducing hydraulic resistance and facilitating fluid drainage.[8] The maximum IOP-lowering effect is observed 8 to 12 hours after administration and persists for over 24 hours.[1][2]

G LFA Latanoprost Free Acid FP_Receptor Prostanoid FP Receptor (Ciliary Muscle) LFA->FP_Receptor Agonist Binding Signaling Intracellular Signaling Cascade FP_Receptor->Signaling MMPs Increased Matrix Metalloproteinases (MMPs) Signaling->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP G Start Start: Select Animal Models (e.g., Rabbits) Baseline Phase 1: Baseline Period - Acclimatize animals - Measure baseline IOP daily Start->Baseline Treatment Phase 2: Treatment Period - Administer test compound (e.g., Latanoprost) - Measure IOP at set intervals Baseline->Treatment Recovery Phase 3: Recovery Period - Cease treatment - Continue daily IOP measurements Treatment->Recovery Analysis Data Analysis - Compare treatment IOP to baseline - Statistical evaluation (e.g., Wilcoxon test) Recovery->Analysis End End: Report Findings Analysis->End G Start Start: Culture Human Conjunctival Goblet Cells Prepare Prepare Test Solutions - Dilute Latanoprost formulation - Prepare untreated control media Start->Prepare Treat Treat Cells - Expose cell cultures to test and control solutions for a set time Prepare->Treat Assay Perform Viability Assays - LDH Assay (Membrane Integrity) - MTT Assay (Metabolic Activity) Treat->Assay Measure Quantify Results - Measure absorbance/fluorescence - Calculate % viability vs. control Assay->Measure End End: Analyze and Report Cytotoxicity Measure->End

References

Methodological & Application

Application Notes and Protocols for 15(S)-Latanoprost In Vivo Studies in Monkeys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3] The primary mechanism of action is an increase in the uveoscleral outflow of aqueous humor, which reduces IOP.[1][3][4] Animal studies, particularly in non-human primates like cynomolgus monkeys, are crucial for preclinical evaluation of its efficacy, safety, and mechanism of action.[3][4] This document provides detailed protocols for in vivo studies of 15(S)-Latanoprost in monkeys, based on established research methodologies.

I. Animal Model and Husbandry

  • Species: Cynomolgus monkeys (Macaca fascicularis) are a commonly used and appropriate model for these studies.[5][6][7]

  • Health Status: Animals should be healthy, adult females, weighing between 3 to 6 kg.[8][9]

  • Glaucoma Induction (if applicable): For efficacy studies in a disease model, unilateral glaucoma can be induced by repeated argon laser photocoagulation of the trabecular meshwork.[7][8][10]

  • Housing and Care: Monkeys should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.

II. Experimental Protocols

A. Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Drug Formulation and Administration:

    • Prepare a solution of radiolabeled (e.g., 9β-[3H] or [13,14-3H]) Latanoprost.[5][6]

    • Administer the drug via the desired route:

      • Topical: A single topical dose of approximately 6 µg per eye.[6]

      • Intravenous: For determining systemic pharmacokinetics.

      • Oral: For assessing first-pass metabolism.[5]

  • Sample Collection:

    • Collect plasma, urine, and feces at predetermined time points post-administration.[5][6]

    • For tissue distribution studies, euthanize animals at specific time points and collect ocular tissues (anterior and posterior), liver, and kidneys.[5]

  • Sample Analysis:

    • Purify samples using methods like Sep-Pak C18 cartridge separation.[6]

    • Analyze samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with on-line radioactivity detection.[5][6]

    • Identify metabolites using gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., tertiary butyldimethylsilyl derivatives).[5]

B. Intraocular Pressure (IOP) Lowering Efficacy Studies

Objective: To evaluate the IOP-lowering effect of this compound.

Methodology:

  • Baseline IOP Measurement:

    • Anesthetize the monkeys.

    • Measure baseline IOP on two consecutive days prior to treatment initiation.[7]

    • Measurements should be taken hourly for 6-7 consecutive hours (e.g., from 9:30 AM to 3:30 PM) to account for diurnal variations.[7][8]

    • Use a calibrated pneumatonometer for IOP measurements.[7][8]

  • Drug Administration:

    • Administer a single drop (approximately 30 µL) of the test article (e.g., 0.005% Latanoprost ophthalmic solution) to the glaucomatous or test eye.[8]

    • For multiple-dose studies, administer the drug once daily for a specified period (e.g., 5 consecutive days).[8][9]

    • A vehicle-only control should be used in the contralateral eye or in a separate group of animals.[8]

  • Post-Treatment IOP Measurement:

    • Measure IOP at regular intervals post-administration (e.g., hourly for 6 hours) on treatment days (e.g., Day 1, 3, and 5).[8]

  • Washout Period:

    • In crossover study designs, a washout period of at least 2-3 weeks should be implemented between different treatments.[7][8][10]

III. Data Presentation

Pharmacokinetic Data
ParameterRoute of AdministrationValueSpeciesReference
Time to Maximum Concentration (Tmax) in Plasma (Latanoprost Acid)Topical5 minutesCynomolgus Monkey[5]
Elimination Half-life in Plasma (Latanoprost Acid)Topical~10-17 minutesCynomolgus Monkey[1][5]
Maximum Plasma Concentration (Day 1)Topical (6 µ g/eye )7.87 ± 3.18 ng eq./mlCynomolgus Monkey[6]
Maximum Plasma Concentration (Day 21)Topical (6 µ g/eye )9.31 ± 4.21 ng eq./mlCynomolgus Monkey[6]
Major MetabolitesAll routes1,2-dinor acid of latanoprost, 1,2,3,4-tetranor metabolite of the acid of latanoprostCynomolgus Monkey[5]
Intraocular Pressure (IOP) Reduction Data
TreatmentAnimal ModelDay of MeasurementMean IOP Reduction (mmHg ± SEM)Peak IOP Reduction (mmHg ± SEM)Reference
0.005% Latanoprost Ophthalmic SolutionGlaucomatous Cynomolgus MonkeysDay 35.4 ± 1.0-[7][10]
0.005% Latanoprost Ophthalmic SolutionGlaucomatous Cynomolgus MonkeysDay 5-6.6 ± 1.3[7][10]
0.001% 15-keto LatanoprostGlaucomatous Cynomolgus MonkeysDay 5-7.6 ± 0.6[8][11]
0.005% LatanoprostGlaucomatous Cynomolgus MonkeysDay 5-6.6 ± 0.6[8][11]

IV. Mandatory Visualizations

Signaling Pathway of Latanoprost

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle cluster_outflow Aqueous Humor Outflow Latanoprost_Prodrug Latanoprost (Isopropyl Ester Prodrug) Esterases Corneal Esterases Latanoprost_Prodrug->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Biologically Active) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to G_Protein G-protein FP_Receptor->G_Protein Activates MMPs Matrix Metalloproteinases (MMPs) G_Protein->MMPs Upregulates ECM Extracellular Matrix Remodeling MMPs->ECM Uveoscleral_Outflow Increased Uveoscleral Outflow ECM->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost Signaling Pathway for IOP Reduction.

Experimental Workflow for In Vivo IOP Studies in Monkeys

IOP_Study_Workflow start Start: Select Healthy Cynomolgus Monkeys glaucoma_induction Induce Unilateral Glaucoma (Optional, via Laser Photocoagulation) start->glaucoma_induction baseline_iop Measure Baseline IOP (2 consecutive days, hourly for 7h) glaucoma_induction->baseline_iop randomization Randomize into Treatment Groups baseline_iop->randomization treatment Administer Topical Dose (e.g., 30µL of 0.005% Latanoprost) Once daily for 5 days randomization->treatment post_treatment_iop Measure IOP Post-Treatment (Days 1, 3, 5; hourly for 6h) treatment->post_treatment_iop washout Washout Period (2-3 weeks) post_treatment_iop->washout end End of Study: Data Analysis post_treatment_iop->end crossover Crossover to Alternative Treatment washout->crossover crossover->treatment crossover->end If no crossover

Caption: Experimental Workflow for IOP Studies in Monkeys.

References

Preparation of 15(S)-Latanoprost Solutions for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its active form, latanoprost acid, is a potent and selective FP prostanoid receptor agonist.[1] Beyond its clinical applications, latanoprost is a valuable tool in cell culture-based research to investigate various cellular processes. 15(S)-Latanoprost is a biologically important isomer and potential impurity in commercial latanoprost preparations.[3][4] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in cell culture assays, ensuring accurate and reproducible results.

Physicochemical Properties and Solubility

This compound is a lipophilic compound with limited solubility in aqueous solutions.[5] It is typically supplied as a solution in an organic solvent, such as methyl acetate.[3][6] For cell culture applications, it is essential to dissolve it in a biocompatible solvent to prepare a concentrated stock solution, which is then further diluted in the cell culture medium to the desired working concentration.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)100 mg/mL[3][4]
Ethanol100 mg/mL[3][4]
Dimethylformamide (DMF)100 mg/mL[3][4]
DMSO:PBS (pH 7.2) (1:12)80 µg/mL[3][4]

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (typically supplied in methyl acetate)[3]

  • High-purity, sterile dimethyl sulfoxide (DMSO) for cell culture

  • Sterile, amber microcentrifuge tubes

  • Nitrogen gas source (optional)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Solvent Evaporation (if necessary): If this compound is supplied in methyl acetate, the solvent must be evaporated. Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the vial.[6]

  • Reconstitution in DMSO: Once the methyl acetate has completely evaporated, add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. The molecular weight of this compound is 432.59 g/mol .[3] For example, to prepare a 10 mM stock solution from 1 mg of this compound, dissolve it in 231.2 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[3][4] When stored at -20°C, the stock solution is stable for at least one month.[4]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately. Aqueous solutions of latanoprost are not recommended for storage for more than one day.[6]

Experimental Workflow for Cell Culture Assays

The following diagram illustrates a general workflow for conducting cell culture assays with this compound.

experimental_workflow Experimental Workflow for this compound Cell Culture Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working cell_treatment Treat Cells with Latanoprost and Vehicle Control prep_working->cell_treatment cell_seeding Seed Cells in Culture Plates cell_seeding->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) incubation->viability_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot, qPCR) incubation->signaling_assay functional_assay Functional Assays (e.g., Neurite Outgrowth, Cytokine Release) incubation->functional_assay mapk_pathway Latanoprost-Induced MAPK Signaling Pathway Latanoprost Latanoprost FP_Receptor FP Receptor Latanoprost->FP_Receptor MAPKKK MAPKKK (e.g., Raf) FP_Receptor->MAPKKK Activates MAPKK MAPKK (MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Cytokine Release, Neurite Outgrowth) Transcription_Factors->Cellular_Response Regulates nfkb_pathway Latanoprost-Induced NF-κB Signaling Pathway Latanoprost Latanoprost FP_Receptor FP Receptor Latanoprost->FP_Receptor IKK_Complex IKK Complex FP_Receptor->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates & Promotes Degradation NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->Gene_Expression Induces

References

Analytical Techniques for Separating Latanoprost Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical separation of latanoprost and its isomers. The methodologies outlined are crucial for ensuring the purity, stability, and quality of latanoprost in pharmaceutical formulations. The primary isomers of concern are the 15(S)-epimer (an epimer at the C-15 hydroxyl group) and the 5,6-trans isomer (a geometric isomer).

Introduction to Latanoprost and its Isomers

Latanoprost is a prostaglandin F2α analogue used to treat glaucoma and ocular hypertension. Its chemical structure contains several chiral centers and a cis double bond, making it susceptible to isomerization during synthesis and storage. The presence of isomers can impact the drug's efficacy and safety profile, necessitating robust analytical methods for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Normal-phase HPLC has proven effective for the baseline separation of latanoprost from its key isomers, 15(S)-latanoprost and 5,6-trans-latanoprost.[1][2][3][4]

Application Note: Normal-Phase HPLC Separation

This method utilizes an amino (NH2) stationary phase to achieve separation based on the polarity of the analytes. The non-polar mobile phase allows for differential interaction of the isomers with the polar stationary phase, leading to their resolution.

Experimental Protocol: Normal-Phase HPLC

Objective: To achieve baseline separation of latanoprost, this compound, and 5,6-trans-latanoprost.

Instrumentation:

  • Shimadzu LC-10AD VP pump

  • Shimadzu Sil 10AD VP autosampler

  • Shimadzu SPD-10AV VP UV-Vis detector

  • Shimadzu CTO 10ASVP column oven

Chromatographic Conditions:

  • Column: Phenomenex Luna NH2, 250 mm x 4.6 mm, 5 µm particle size[5]

  • Mobile Phase: n-heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L water[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25°C[5]

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 20 µL[5]

Sample Preparation: Dissolve an appropriate amount of the latanoprost bulk substance or sample in the mobile phase to achieve a suitable concentration for analysis.

Data Analysis: Identify and quantify the peaks corresponding to latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.

Quantitative Data for Normal-Phase HPLC Method
ParameterLatanoprostThis compound5,6-trans-Latanoprost
Linearity Range (µg/mL) 1 - 100.5 - 153 - 24
Correlation Coefficient (r²) > 0.98> 0.98> 0.98

Data sourced from validation studies of the described HPLC method.[5]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Isomer Determination

For highly sensitive and specific determination of latanoprost isomers, particularly in complex matrices like eye drops, a UPLC-tandem mass spectrometry (MS) method is highly effective.[6]

Application Note: UPLC-MS/MS for Stereoisomer Analysis

This method combines the high separation efficiency of UPLC with the sensitive and selective detection of a high-resolution mass spectrometer. A C18 reversed-phase column is used for separation, and detection is achieved by monitoring specific ion transitions for latanoprost and its isomers.

Experimental Protocol: UPLC-MS

Objective: To determine the levels of 5,6-trans-latanoprost and this compound in latanoprost eye drops.

Instrumentation:

  • UPLC system

  • Q-Orbitrap Mass Spectrometer with a Heated Electrospray Ionization (HESI) source

Chromatographic Conditions:

  • Column: Thermo Accucore-C18[6]

  • Mobile Phase: methanol:acetonitrile:water (48:12:40, v/v/v), with the water adjusted to pH 3.0 with acetic acid[6]

  • Flow Rate: 0.3 mL/min[6]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive HESI[6]

  • Probe Heater Temperature: 300°C[6]

  • Capillary Temperature: 380°C[6]

  • Scan Mode: m/z 300 to 600[6]

  • Monitored Ion: [M+Na]+ at m/z 455.277 ± 0.003 for latanoprost and its isomers[6]

Sample Preparation: Dilute the latanoprost eye drop formulation with the mobile phase to a concentration within the linear range of the assay.

Quantitative Data for UPLC-MS Method
Parameter5,6-trans-LatanoprostThis compound
Linearity Range (ng/mL) 1 - 1001 - 100
Limit of Quantitation (pg/mL) 33
Average Recovery (%) 96.5095.22
RSD of Recovery (%) 1.992.34

Data sourced from a study on the determination of stereoisomers in latanoprost eye drops.[6]

Advanced HPLC with a Combined Column System

A more recent and advanced method utilizes a combined stationary phase system to separate a wider range of latanoprost-related substances, including geometric and optical isomers.[7][8]

Application Note: Combined Chiral and Cyano Column HPLC

This innovative approach employs a chiral column for the separation of enantiomers and a cyano column to retain other related substances. A reverse-phase gradient elution allows for the simultaneous quantification of latanoprost and six of its related impurities.[8]

Experimental Protocol: Combined Column HPLC

Objective: To simultaneously quantify latanoprost and six related substances, including isomers, in antiglaucoma eye drops.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Stationary Phase: Combined system of a chiral column and a cyano column[8]

  • Mobile Phase: Reverse-phase gradient elution (specific gradient profile to be optimized based on the exact column combination and system)

  • Detection Wavelength: 210 nm[7][8]

Method Validation: This method has been validated according to the International Council for Harmonisation (ICH) Q2 guidelines.[7][8]

Quantitative Data for Combined Column HPLC Method
ParameterLatanoprostRelated Substances
Linearity Range (µg/mL) 40 - 600.05 - 2.77
Correlation Coefficient (r) 0.9990.999
Recovery (%) 98.0 - 102.090.0 - 110.0
Limit of Detection (µg/mL) 0.025-
Limit of Quantitation (µg/mL) 0.35-

Data sourced from a study on quantifying latanoprost and related substances in glaucoma treatments.[7][8]

Visualized Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Latanoprost Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject 20 µL Dissolution->Injection Column NH2 Column (250x4.6mm, 5µm) Injection->Column Separation Isocratic Elution (Heptane:IPA:ACN) Column->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Normal-Phase HPLC Workflow for Latanoprost Isomer Separation.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS Analysis cluster_data Data Analysis Sample Latanoprost Eye Drops Dilution Dilute with Mobile Phase Sample->Dilution Injection Inject Sample Dilution->Injection Column C18 Column Injection->Column Separation Gradient Elution (MeOH:ACN:H2O) Column->Separation Ionization HESI Source (Positive Mode) Separation->Ionization Detection Q-Orbitrap MS (m/z 300-600) Ionization->Detection MassSpectra Mass Spectra Detection->MassSpectra Quantification Extracted Ion Chromatogram & Quantification MassSpectra->Quantification

Caption: UPLC-MS Workflow for Stereoisomer Determination in Eye Drops.

References

Application Notes: In Vitro Assays for Measuring 15(S)-Latanoprost Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latanoprost is a prostaglandin F2α (PGF2α) analogue widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It functions as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4] The activation of the FP receptor increases the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure (IOP).[4][5] 15(S)-Latanoprost is a key isomer of Latanoprost where the hydroxyl group at the 15th carbon position is inverted.[6][7] While both are FP receptor agonists, their binding affinities and potencies differ. Accurate characterization of the binding of this compound to the FP receptor is crucial for understanding its pharmacological profile, ensuring drug purity, and developing new therapeutic agents.

These application notes provide an overview of the FP receptor signaling pathway and detailed protocols for in vitro assays designed to measure the receptor binding affinity of compounds like this compound.

Prostaglandin F (FP) Receptor Signaling Pathway

The FP receptor is a Gq-protein coupled receptor.[8] Upon agonist binding, such as with Latanoprost acid or this compound acid, the receptor activates the Gαq subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound (Active Acid Form) FP_Receptor FP Receptor Agonist->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Response Cellular Response PKC->Response phosphorylates targets

Caption: FP Receptor Gq Signaling Pathway.

Quantitative Binding Data

The binding affinity of ligands to the FP receptor is typically determined through competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The data below summarizes reported values for the active acid forms of Latanoprost and this compound.

CompoundAssay TypeReceptor SourceIC50 (nM)Ki (nM)Reference
Latanoprost AcidFP Receptor BindingCat Iris Sphincter Muscle3.6-[6]
This compound AcidFP Receptor BindingCat Iris Sphincter Muscle24-[6]
Latanoprost AcidFP Receptor Binding--98[9]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay is considered the gold standard for determining the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10]

Radioligand_Workflow A Prepare Receptor Membranes (e.g., from cells expressing FP receptor) B Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [³H]-PGF2α) 2. Varying concentrations of Test Compound (this compound) A->B Step 1 C Achieve Binding Equilibrium B->C Step 2 D Separate Bound from Free Radioligand (Rapid Vacuum Filtration) C->D Step 3 E Quantify Bound Radioactivity (Scintillation Counting) D->E Step 4 F Data Analysis (Generate competition curve, determine IC50 and calculate Ki) E->F Step 5

Caption: Workflow for a Radioligand Competition Binding Assay.

Methodology

  • Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-PGF2α) is incubated with a source of FP receptors (e.g., cell membrane homogenates) in the presence of increasing concentrations of the unlabeled test compound (this compound). The test compound competes for binding sites, displacing the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293T/17) or tissue homogenates known to express the receptor (e.g., cat iris sphincter muscle).[6][11]

    • Radioligand: [³H]-Prostaglandin F2α.

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Filtration Apparatus: 96-well cell harvester.

    • Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[12]

    • Scintillation Fluid: Betaplate Scint or similar.

    • Detector: Microplate scintillation counter.

  • Procedure:

    • Membrane Preparation: Prepare a crude membrane fraction from the receptor source tissue or cells via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]

    • Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.[12]

      • Total Binding Wells: 150 µL membranes, 50 µL radioligand, 50 µL assay buffer.

      • Non-specific Binding (NSB) Wells: 150 µL membranes, 50 µL radioligand, 50 µL non-specific binding control.

      • Competition Wells: 150 µL membranes, 50 µL radioligand, 50 µL of this compound dilution series (typically 10 concentrations over a 5-log unit range).[10]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

    • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filters, add scintillation cocktail, and count the trapped radioactivity in a microplate scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of the G-protein coupled to the receptor, which is a direct consequence of agonist binding. It quantifies the agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[13]

GTPgS_Workflow A Prepare Receptor Membranes (containing FP receptor and associated G-proteins) B Incubate Membranes with: 1. GDP (to ensure G-proteins are in inactive state) 2. Varying concentrations of Agonist (this compound) A->B Step 1 C Add [³⁵S]GTPγS to initiate the binding reaction B->C Step 2 D Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding C->D Step 3 E Separate Bound from Free [³⁵S]GTPγS (Rapid Vacuum Filtration) D->E Step 4 F Quantify Bound Radioactivity (Scintillation Counting) E->F Step 5 G Data Analysis (Generate dose-response curve, determine EC50 and Emax) F->G Step 6

Caption: Workflow for a [³⁵S]GTPγS Functional Binding Assay.

Methodology

  • Principle: In the basal state, GDP is bound to the Gα subunit. Agonist binding to the FP receptor catalyzes the exchange of GDP for GTP.[13] This assay uses the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS. The amount of radioactivity incorporated into the membranes is proportional to the degree of G-protein activation by the agonist.

  • Materials:

    • Receptor Source: Cell membranes expressing the FP receptor and Gq proteins.

    • Radioligand: [³⁵S]GTPγS.

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

    • GDP: Guanosine 5'-diphosphate.

    • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

    • Filtration apparatus, filters, scintillation fluid, and counter as described in Protocol 1.

  • Procedure:

    • Membrane Preparation: Prepare membranes as described in Protocol 1.

    • Assay Setup: In a 96-well plate, combine the following in order:

      • Cell membranes (10-20 µg protein/well).

      • GDP (to a final concentration of ~10 µM).

      • Varying concentrations of this compound (for dose-response) or buffer (for basal binding).

    • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

    • Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to all wells to start the reaction.

    • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

    • Termination and Filtration: Stop the reaction and separate bound from free radioligand by rapid vacuum filtration, as described in Protocol 1.

    • Counting: Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding (no agonist) from the binding at each agonist concentration.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Note on Non-Radioactive Alternatives: For laboratories looking to avoid radioactivity, alternative formats for GPCR functional assays exist, such as those using fluorescent GTP analogs (e.g., Eu-GTP) with Time-Resolved Fluorescence (TRF) detection.[13][14] Additionally, cell-based assays measuring downstream signaling events, such as intracellular calcium flux or reporter gene activation, can provide valuable functional data.[11][15]

References

Application Notes and Protocols for 15(S)-Latanoprost in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 15(S)-Latanoprost in various animal models. The information is compiled from peer-reviewed studies and established veterinary practices.

Data Presentation

The following table summarizes the quantitative data on the administration of this compound in different animal models. The most commonly used concentration in these studies is a 0.005% ophthalmic solution.[1][2][3][4]

Animal ModelDosage ConcentrationAdministration RouteDosing FrequencyKey Findings & Observations
Dog (Canis lupus familiaris) 0.005% solutionTopical OphthalmicOnce daily (evening)Significant decrease in intraocular pressure (IOP) with less daily fluctuation.[3]
0.005% solutionTopical OphthalmicTwice daily (every 12 hours)Effective at lowering IOP, comparable to the latanoprost-timolol combination. Caused the greatest decline in IOP with the least daily fluctuations, but longer duration miosis.[3]
0.005% solutionTopical OphthalmicThree times daily (every 8 hours)Mean IOP reduction of 33 ± 8.2%. Significantly smaller pupil diameter and greater conjunctival hyperemia compared to twice-daily application.
Rabbit (Oryctolagus cuniculus) 0.005% solution (30 µL single drop)Topical OphthalmicOnce daily for 10 daysMaximum plasma concentration of latanoprost acid occurred at 0.25 hours after administration.[1] Higher levels of latanoprost acid were found in the aqueous humor and cornea compared to the vitreous humor.[1]
Monkey (Cynomolgus) 6 μ g/eye/day Topical OphthalmicDailyInduced increased iris pigmentation.[5] Reversible increase in palpebral fissure.[5] The pharmacologically active acid of latanoprost showed a maximum concentration 5 minutes post-topical administration.[6]

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound are outlined below.

Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in a Canine Model

This protocol is adapted from studies evaluating the efficacy of different dosing frequencies of Latanoprost in clinically normal dogs and those with glaucoma.[3]

1. Animal Subjects:

  • Healthy, adult dogs of a specific breed (e.g., Beagle) with no pre-existing ocular abnormalities.[3]

  • Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the study.[1]

2. Materials:

  • This compound ophthalmic solution (0.005%).[3][4]

  • Sterile saline solution (0.9% NaCl) for control eye.

  • Tonometer (e.g., applanation tonometer) for IOP measurements.[3]

  • Calipers for measuring pupil size.[3]

3. Procedure:

  • Baseline Measurement: For 48 hours prior to treatment, measure baseline IOP and pupil size in both eyes at regular intervals (e.g., every 6 hours) to establish a diurnal rhythm.

  • Randomization: Randomly assign dogs to different treatment groups (e.g., once daily, twice daily, three times daily). In each dog, one eye will be the treatment eye and the contralateral eye will serve as the control.[3]

  • Administration:

    • Wash hands before administering the medication.[7]

    • Instill one drop of 0.005% Latanoprost solution into the conjunctival sac of the treated eye.

    • Instill one drop of sterile saline into the contralateral (control) eye.

    • Avoid touching the dropper tip to the eye surface.[4][7]

    • If other topical medications are being used, wait at least 5 minutes between administrations.[7][8]

  • Dosing Schedule:

    • Twice Daily: Administer drops every 12 hours for a period of 5 days.

    • Three Times Daily: Administer drops every 8 hours for a period of 5 days.

  • Post-Treatment Monitoring: Measure IOP and pupil size in both eyes at regular intervals (e.g., every 6 hours) throughout the treatment period and for at least 42 hours after the final dose.

  • Washout Period: If conducting a crossover study, a washout period of at least 5 weeks should be implemented between different treatment regimens.

  • Data Analysis: Compare the changes in IOP and pupil size between the treated and control eyes, as well as between different dosing frequency groups.

Protocol 2: Pharmacokinetic Study in a Rabbit Model

This protocol is based on studies investigating the absorption and distribution of Latanoprost following topical administration in rabbits.[1][9]

1. Animal Subjects:

  • Healthy, adult New Zealand White or Dutch Belted rabbits.[1][10]

  • Animals should be housed in standard conditions and allowed an acclimation period.[1]

2. Materials:

  • This compound ophthalmic solution (0.005%).[1]

  • Positive displacement pipette for accurate dosing.[9]

  • Equipment for blood and ocular tissue collection.

  • Analytical instrumentation (e.g., RRLC-MS/MS) for quantifying latanoprost acid concentrations.[10]

3. Procedure:

  • Dosing:

    • Administer a single drop (approximately 30 µL) of 0.005% Latanoprost solution into one eye of each rabbit.[1][9]

  • Sample Collection:

    • At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours), collect blood samples.[1]

    • At the same time points, euthanize a subset of animals and collect ocular tissues, including aqueous humor, cornea, iris-ciliary body, and vitreous humor.[1][10]

  • Sample Processing:

    • Separate plasma from blood samples.

    • Process ocular tissues for drug extraction.

  • Analysis:

    • Quantify the concentration of latanoprost acid in plasma and ocular tissue samples using a validated analytical method.[10]

  • Pharmacokinetic Parameter Calculation:

    • Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[10]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a typical experimental workflow for studying this compound.

G cluster_0 Mechanism of Action of this compound Latanoprost This compound (Isopropyl Ester Prodrug) CornealEsterases Corneal Esterases Latanoprost->CornealEsterases Hydrolysis LatanoprostAcid Latanoprost Acid (Biologically Active) CornealEsterases->LatanoprostAcid FP_Receptor Prostanoid FP Receptor (in Ciliary Muscle) LatanoprostAcid->FP_Receptor Agonist Binding MMPs Increased Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Stimulates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling UveoscleralOutflow Increased Uveoscleral Outflow ECM_Remodeling->UveoscleralOutflow IOP_Reduction Reduction of Intraocular Pressure (IOP) UveoscleralOutflow->IOP_Reduction

Caption: Signaling pathway of this compound for IOP reduction.

G cluster_1 Experimental Workflow for Canine IOP Study AnimalSelection Animal Selection & Acclimation Baseline Baseline IOP & Pupil Size Measurement AnimalSelection->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment Topical Administration (Latanoprost vs. Saline) Randomization->Treatment Monitoring Post-Dose Monitoring (IOP & Pupil Size) Treatment->Monitoring Washout Washout Period (Crossover Design) Monitoring->Washout If applicable DataAnalysis Data Analysis Monitoring->DataAnalysis Washout->Treatment

Caption: Workflow for evaluating Latanoprost's effect on canine IOP.

References

Application Notes and Protocols for the Use of 15(S)-Latanoprost as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 15(S)-Latanoprost as a reference standard in chromatographic analyses. The protocols are intended for the quantification and identification of Latanoprost and its related substances in pharmaceutical formulations.

Introduction

Latanoprost is a prostaglandin F2α analogue used as a first-line treatment for open-angle glaucoma and increased intraocular pressure.[1][2] As a pharmaceutical ingredient, its purity and the presence of any related substances, including isomers, must be carefully controlled to ensure safety and efficacy. This compound, also known as 15-epi Latanoprost, is a stereoisomer of Latanoprost where the hydroxyl group at the 15th carbon is in the (S) configuration instead of the (R) configuration found in the active drug.[3][4] It is considered a potential impurity in the synthesis of Latanoprost and is crucial for method validation and quality control.[3][5]

These protocols outline the use of High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Latanoprost and this compound.

Signaling Pathway of Latanoprost

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[1][6][7] Latanoprost acid is a selective prostanoid FP receptor agonist.[8] By binding to and activating the prostaglandin F receptor, it is believed to reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][6][8] This mechanism involves the remodeling of the extracellular matrix in the ciliary muscle.[8][9]

Latanoprost Signaling Pathway cluster_cornea Cornea cluster_ciliary Ciliary Muscle Latanoprost (Prodrug) Latanoprost (Prodrug) Latanoprost Acid (Active) Latanoprost Acid (Active) Latanoprost (Prodrug)->Latanoprost Acid (Active) Hydrolysis FP Receptor FP Receptor Latanoprost Acid (Active)->FP Receptor Binds to Esterases Esterases Esterases->Latanoprost (Prodrug) Extracellular Matrix Remodeling Extracellular Matrix Remodeling FP Receptor->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Reduced IOP Reduced IOP Increased Uveoscleral Outflow->Reduced IOP

Caption: Latanoprost Signaling Pathway.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Quantification of Latanoprost

This protocol describes a simple and rapid isocratic HPLC method for the quantification of Latanoprost. While this method is primarily for Latanoprost, a reference standard of this compound can be used to confirm the specificity of the method by demonstrating baseline separation.

1. Materials and Reagents

  • Latanoprost Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triamcinolone acetonide (Internal Standard, optional)

2. Chromatographic Conditions

Parameter Condition
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[10]
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% TFA, pH 3.0[10][11]
Flow Rate 1.0 mL/min[10][11]
Detection UV at 205 nm[10][11]
Injection Volume 50 µL[11]
Column Temperature 25°C[11]

| Run Time | Approximately 3.0 min[10] |

3. Standard Solution Preparation

  • Stock Solution: Prepare a stock solution of Latanoprost in acetonitrile at a concentration of 1000 µg/mL.[10] Protect from light and store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.0125 - 1 µg/mL.[10]

  • This compound Solution: Prepare a separate solution of this compound in the mobile phase to a suitable concentration to check for peak separation.

4. Sample Preparation

  • For ophthalmic solutions, dilute the sample with acetonitrile to obtain a theoretical Latanoprost concentration within the calibration range.[11]

5. System Suitability

  • Inject the standard solution multiple times and evaluate system suitability parameters such as tailing factor, theoretical plates, and repeatability of peak area and retention time.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of Latanoprost against its concentration.

  • Determine the concentration of Latanoprost in the sample by interpolating its peak area from the calibration curve.

Protocol 2: HPLC Method for Separation of Latanoprost and its Isomers

This protocol is specifically designed for the baseline separation of Latanoprost from its isomers, including this compound.[5][12]

1. Materials and Reagents

  • Latanoprost Reference Standard

  • This compound Reference Standard

  • 5,6-trans-Latanoprost Reference Standard (if available)

  • Heptane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

Parameter Condition
Column NH2 column[5][12]
Mobile Phase Heptane:2-Propanol:Acetonitrile (93:6:1, v/v/v) with a small amount of water[5][12]
Flow Rate Not specified, requires optimization
Detection UV (wavelength not specified, 210 nm is a common choice for prostaglandins)
Injection Volume Not specified, requires optimization

| Column Temperature | Ambient |

3. Standard Solution Preparation

  • Prepare individual stock solutions of Latanoprost and this compound in a suitable solvent (e.g., acetonitrile or mobile phase).

  • Prepare a mixed standard solution containing both Latanoprost and this compound to demonstrate separation.

4. Sample Preparation

  • Dissolve or dilute the sample in the mobile phase to an appropriate concentration.

5. System Suitability

  • Inject the mixed standard solution and ensure baseline separation between the Latanoprost and this compound peaks. The resolution between the peaks should be greater than 1.5.

6. Data Analysis

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the amount of this compound impurity in the sample using the external standard method.

Experimental Workflow

The following diagram illustrates a typical workflow for the chromatographic analysis of Latanoprost using this compound as a reference standard.

Chromatographic Analysis Workflow Start Start Standard_Prep Prepare Latanoprost and This compound Standards Start->Standard_Prep Sample_Prep Prepare Sample Solution Start->Sample_Prep HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Standard_Prep->HPLC_Setup Sample_Prep->HPLC_Setup System_Suitability Perform System Suitability Test HPLC_Setup->System_Suitability Inject_Standards Inject Standard Solutions System_Suitability->Inject_Standards Inject_Sample Inject Sample Solution Inject_Standards->Inject_Sample Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Data_Analysis Analyze Data (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

References

Application Notes and Protocols for Ophthalmic Formulation of 15(S)-Latanoprost for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a synthetic analog of prostaglandin F2α, is a first-line treatment for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] Its active form, latanoprost acid, is a selective agonist for the prostaglandin F receptor (FP receptor).[3][4] The 15(S) stereoisomer of latanoprost is a related compound, sometimes considered an impurity in commercial preparations, but also studied for its biological activity.[5][6][7] These application notes provide detailed information and protocols for the preparation and research use of an ophthalmic formulation of 15(S)-Latanoprost.

Chemical and Physical Properties

PropertyValue
Chemical Name Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Alternate Names 15-epi Latanoprost
CAS Number 145773-22-4[5][6]
Molecular Formula C₂₆H₄₀O₅[5][6]
Molecular Weight 432.6 g/mol [6]
Appearance Colorless viscous solution
Solubility Soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7] Water solubility is 8mg/mL.

Mechanism of Action

Latanoprost is an isopropyl ester prodrug that readily penetrates the cornea.[1][3][8] In the cornea, esterases hydrolyze it to its biologically active form, latanoprost acid.[1][3][4] Latanoprost acid acts as a selective agonist of the prostaglandin F2α receptor (FP receptor).[3][4] The primary mechanism for IOP reduction is an increase in the uveoscleral outflow of aqueous humor.[2][5] This is achieved through the remodeling of the extracellular matrix of the ciliary muscle, which involves an increase in matrix metalloproteinases (MMPs) and a reduction in collagen types I, III, and IV, fibronectin, and laminin.[1][8]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Cell Latanoprost Latanoprost Esterases Esterases Latanoprost->Esterases Latanoprost_Acid Latanoprost Acid (Active Form) Esterases->Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_Release->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: Signaling pathway of Latanoprost in the eye.

Ophthalmic Formulation for Research Use

For research purposes, a sterile ophthalmic solution of this compound can be prepared. The following is a general protocol. Note: This formulation is for research use only and not for human or veterinary therapeutic use.

Materials:

  • This compound

  • Benzalkonium chloride (BAK) (or other suitable preservative)

  • Sodium chloride (for isotonicity)

  • Sodium phosphate monobasic and dibasic (for buffering)

  • Sterile, pyrogen-free water for injection

  • Sterile containers (e.g., dropper bottles)

  • Sterile filters (0.22 µm)

Protocol for a 0.005% (50 µg/mL) Solution:

  • Buffer Preparation: Prepare a sterile phosphate buffer solution (e.g., pH 6.7).

  • Latanoprost Dissolution: Accurately weigh the required amount of this compound. Dissolve it in a small amount of ethanol or another suitable solvent before adding it to the buffer to ensure complete dissolution.

  • Addition of Excipients:

    • Add benzalkonium chloride to a final concentration of 0.02%.

    • Adjust the tonicity of the solution to be isotonic with ophthalmic fluids using sodium chloride.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the formulation protected from light at 2-8°C. Once opened, it may be stored at room temperature (up to 25°C) for up to 6 weeks.[1]

Stability Data Summary

Latanoprost is susceptible to degradation under various conditions.

Stress ConditionDegradation
Acidic and Basic pH Significant degradation (91-95%)[9][10]
Oxidation (30% H₂O₂) ~20% degradation over 6 hours[9]
Light Exposure (24 hours) ~13% degradation[9]
Heat (40°C) ~35% degradation[9]
Room Temperature (27°C) after opening Stable[11]
Elevated Temperature (37°C or 50°C) after opening Degrades at a rate of 0.15 or 0.29 μg/mL/day, respectively[11]

Experimental Protocols

In Vitro Studies

1. Corneal Cell Culture Model for Permeability and Metabolism Studies

This protocol is designed to assess the corneal penetration and metabolism of this compound.

In_Vitro_Corneal_Cell_Model Cell_Culture Culture human corneal epithelial cells (HCECs) on a permeable support Formulation_Application Apply this compound formulation to the apical side Cell_Culture->Formulation_Application Incubation Incubate at 37°C Formulation_Application->Incubation Sample_Collection Collect samples from the basolateral side at various time points Incubation->Sample_Collection Analysis Analyze samples by HPLC or LC-MS/MS for Latanoprost and Latanoprost Acid Sample_Collection->Analysis

Caption: Workflow for in vitro corneal permeability study.

Methodology:

  • Culture human corneal epithelial cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

  • Apply the this compound ophthalmic formulation to the apical side of the cell monolayer.

  • Incubate the cells at 37°C in a humidified incubator.

  • At predetermined time points (e.g., 1, 3, 6, and 24 hours), collect samples from the basolateral chamber.[12]

  • Analyze the concentration of this compound and its active metabolite, latanoprost acid, in the collected samples using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[12][13]

2. Neuroprotective Effect Assay in Retinal Cell Culture

This protocol evaluates the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Methodology:

  • Culture retinal cells (e.g., primary retinal ganglion cells or a retinal cell line).

  • Induce neuronal damage by exposing the cells to glutamate.

  • Treat the cells with varying concentrations of this compound.

  • Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • To investigate the mechanism, measure the activity of cyclo-oxygenase-2 (COX-2) by quantifying PGE2 production and inducible nitric oxide synthase (iNOS) activity.[14]

In Vivo Studies

1. Intraocular Pressure (IOP) Reduction in an Animal Model

This protocol assesses the efficacy of the this compound formulation in reducing IOP in a relevant animal model.

In_Vivo_IOP_Study Animal_Model Select an appropriate animal model (e.g., rabbits, non-human primates, or a genetic mouse model of glaucoma) Baseline_IOP Measure baseline IOP using a tonometer Animal_Model->Baseline_IOP Topical_Administration Administer a single drop of the This compound formulation to one eye Baseline_IOP->Topical_Administration IOP_Measurement Measure IOP in both eyes at regular intervals post-administration (e.g., 2, 4, 8, 12, 24 hours) Topical_Administration->IOP_Measurement Data_Analysis Compare IOP in the treated eye to the contralateral (control) eye and to baseline values IOP_Measurement->Data_Analysis

References

Troubleshooting & Optimization

15(S)-Latanoprost stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 15(S)-Latanoprost.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for Latanoprost to ensure its stability?

For long-term stability, Latanoprost active pharmaceutical ingredient (API) should be stored at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container.[1] Unopened ophthalmic solution bottles should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[2][3] Once opened, the solution may be stored at room temperature, up to 25°C (77°F), for up to six weeks.[2][3][4]

2. What are the primary degradation pathways for Latanoprost?

Latanoprost is susceptible to degradation through several pathways:

  • Hydrolysis: The ester group in Latanoprost can be hydrolyzed under both acidic and alkaline conditions to form Latanoprost acid (Impurity H), which is its main degradation product.[5]

  • Oxidation: The molecule can undergo oxidation, leading to the formation of various oxidation products, including 15-ketolatanoprost.[6]

  • Epimerization: The hydroxyl group at the C-15 position can invert, leading to the formation of the this compound diastereomer, also known as 15-epi Latanoprost.

  • Photo-degradation: Latanoprost is sensitive to light, particularly UV radiation, which can cause rapid degradation.[7][8]

3. What are the known degradation products of Latanoprost?

The primary known degradation products of Latanoprost include:

  • Latanoprost acid (Impurity H)

  • 15-ketolatanoprost

  • This compound (15-epi Latanoprost)

  • 5,6-trans isomer of Latanoprost

Forced degradation studies under extreme conditions have also identified other minor degradation products.[9]

4. How does temperature affect the stability of Latanoprost?

Latanoprost is thermally unstable at elevated temperatures. While stable at refrigerated (4°C) and room temperature (25°C) for a 30-day period, its degradation accelerates significantly at higher temperatures.[7][8]

5. Is Latanoprost sensitive to light?

Yes, Latanoprost is sensitive to light, especially UV radiation.[10] Exposure to UVB radiation can cause rapid degradation.[7][8] Therefore, it is crucial to store Latanoprost protected from light.[3]

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays or analytical tests.

  • Possible Cause: Degradation of Latanoprost stock solutions or experimental samples.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that stock solutions and samples have been stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) and protected from light.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of Latanoprost.

    • Perform Purity Check: Analyze the purity of the Latanoprost stock using a suitable analytical method like HPLC to check for the presence of degradation products.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.

  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light exposure during preparation and handling.

    • Analyze Degradation Products: Compare the retention times of the unknown peaks with those of known Latanoprost degradation product standards (e.g., Latanoprost acid, this compound).

    • Optimize HPLC Method: Ensure the HPLC method is stability-indicating and capable of separating Latanoprost from its potential degradation products.

Issue 3: Loss of Latanoprost concentration in solution over a short period.

  • Possible Cause: Adsorption of the highly lipophilic Latanoprost to plastic containers.

  • Troubleshooting Steps:

    • Use Appropriate Containers: Whenever possible, use glass or polypropylene vials for storing Latanoprost solutions to minimize adsorption.[1]

    • Consider Formulation: In aqueous solutions, the addition of surfactants can help to form micelles that stabilize Latanoprost and prevent both adsorption and hydrolysis.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Latanoprost under various conditions.

Table 1: Thermal Degradation of Latanoprost

TemperatureDegradation RateTime for 10% Degradation (t90)Reference
37°C0.15 µg/mL/day-[11]
50°C0.29 µg/mL/day8.25 days[7][8][11]
70°C-1.32 days[7][8]

Table 2: Stability of Latanoprost Ophthalmic Solution After Opening

Storage ConditionDurationStabilityReference
Room Temperature (up to 25°C / 77°F)6 weeksStable[2][3][4]
Refrigerated (2°C - 8°C)6 weeksStable[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Latanoprost

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of Latanoprost.

  • Preparation of Stock Solution: Prepare a stock solution of Latanoprost in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis. Milder conditions (e.g., 0.05 M NaOH) may be necessary to avoid complete degradation.[12]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method with UV detection (e.g., at 210 nm).[12][13]

    • Characterize the degradation products using mass spectrometry (LC-MS/MS).[6]

Protocol 2: HPLC Method for Latanoprost and its Degradation Products

This is an example of an HPLC method that can be adapted for the analysis of Latanoprost and its related substances.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3.0).[13] A common ratio is 60:40 (v/v) acetonitrile:buffer.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25°C.[13]

  • Detection: UV at 210 nm.[13]

  • Injection Volume: 20 µL.[13]

Visualizations

Latanoprost_Degradation_Pathways cluster_degradation Degradation Pathways Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid (Hydrolysis) Latanoprost->Latanoprost_Acid Acid/Base Keto_Latanoprost 15-Keto-Latanoprost (Oxidation) Latanoprost->Keto_Latanoprost Oxidizing agents S_Latanoprost This compound (Epimerization) Latanoprost->S_Latanoprost Heat/Light Trans_Isomer 5,6-trans-Isomer (Isomerization) Latanoprost->Trans_Isomer Heat/Light

Caption: Major degradation pathways of Latanoprost.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Latanoprost Stock Solution stress Expose to Stress Conditions start->stress acid Acidic stress->acid base Alkaline stress->base oxidation Oxidative stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Sample and Analyze (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study of Latanoprost.

References

Technical Support Center: Enhancing Aqueous Solubility of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of 15(S)-Latanoprost in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in an aqueous buffer. What am I doing wrong?

A1: this compound is practically insoluble in water and aqueous buffers.[1][2][3] Its aqueous solubility is reported to be as low as 12.9 µg/mL.[2] Direct dissolution in aqueous media is not feasible for achieving therapeutic concentrations.

Troubleshooting Steps:

  • Verify the compound's identity and purity: Ensure you are using this compound.

  • Utilize a solubilizing agent: You must incorporate excipients such as cyclodextrins, surfactants, or cosolvents to enhance its solubility.

  • Consider a pre-dissolution step: Latanoprost is freely soluble in organic solvents like ethanol, acetone, and DMSO.[3][4] A common technique is to first dissolve the drug in a small amount of a water-miscible organic solvent before adding it to the aqueous phase containing other excipients.

Q2: I'm observing precipitation after adding my Latanoprost stock solution (in an organic solvent) to the aqueous phase. How can I prevent this?

A2: Precipitation upon addition to the aqueous phase is a common issue due to the poor aqueous solubility of Latanoprost. This indicates that the aqueous vehicle cannot maintain the drug in solution once the organic solvent is diluted.

Troubleshooting Steps:

  • Increase the concentration of the solubilizing agent: The amount of cyclodextrin, surfactant, or cosolvent may be insufficient to encapsulate or form micelles with the drug. Refer to the data tables below for effective concentrations.

  • Optimize the addition process: Add the Latanoprost stock solution slowly and with vigorous stirring to the aqueous phase. This promotes rapid and efficient interaction with the solubilizing agent.

  • Adjust the pH: Latanoprost's stability and, consequently, its formulated solubility can be pH-dependent. The optimal pH for stability is generally between 5.0 and 6.7.[2][5]

  • Consider temperature: While heating can sometimes aid dissolution, Latanoprost is susceptible to thermal degradation.[6][7] It is generally recommended to work at room temperature or slightly below.

Q3: What are the most effective methods to improve the aqueous solubility of this compound?

A3: The most common and effective strategies involve the use of cyclodextrins, surfactants, and cosolvents.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[2] They can form inclusion complexes with lipophilic drugs like Latanoprost, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[2]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate Latanoprost, thereby increasing its solubility.[10][11] Polyoxyl 40 stearate and polyethylene glycol monostearate 25 are examples of surfactants that have been shown to be effective.[8]

  • Cosolvents: Water-miscible organic solvents can be used in combination with other solubilizers to increase the overall solvent capacity of the aqueous solution. Examples include polyethylene glycol 300 (PEG300) and glycerol.[2]

Q4: How does pH affect the solubility and stability of Latanoprost in my formulation?

A4: Latanoprost is an ester prodrug and is susceptible to hydrolysis, which is pH-dependent. It is more stable in a slightly acidic to neutral pH range. Studies have shown that a pH range of 5.0 to 6.25 can improve the stability of Latanoprost formulations, allowing for room temperature storage.[5] The commercial formulation Xalatan® has a pH of approximately 6.7.[3] Extreme pH conditions can lead to significant degradation.[6]

Q5: Can I heat my solution to improve the dissolution of Latanoprost?

A5: While gentle warming can sometimes facilitate dissolution, Latanoprost is sensitive to heat. Studies have shown that Latanoprost is stable at 4°C and 25°C for extended periods, but degradation increases significantly at higher temperatures (50°C and 70°C).[7] Therefore, prolonged heating or exposure to high temperatures should be avoided. If gentle warming is used, it should be done cautiously and for a short duration.

Data Presentation: Solubility of Latanoprost

Table 1: Solubility of Latanoprost in Various Solvents

SolventSolubilityReference
WaterPractically insoluble (12.9 µg/mL)[2][3]
Phosphate Buffered Saline (PBS) pH 7.250 µg/mL[2]
Dimethylformamide (DMF)~100 mg/mL[4][12]
Dimethyl sulfoxide (DMSO)~100 mg/mL[4][12]
EthanolMiscible / ~100 mg/mL[4][12]
AcetoneFreely soluble[3]
Ethyl acetateFreely soluble[3]
IsopropanolFreely soluble[3]
MethanolFreely soluble[3]
OctanolFreely soluble[3]
AcetonitrileVery soluble[3]

Table 2: Examples of Formulations to Enhance Latanoprost Solubility

Solubilizing Agent(s)Concentration of Agent(s)Resulting Latanoprost ConcentrationpHReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)3.59 mg/mL50 µg/mL6.7[2]
Polyoxyl 40 stearate and Polyethylene glycol monostearate 25Not specifiedNot specifiedNot specified[8]
Propylamino-β-cyclodextrinNot specifiedNot specifiedNot specified[9]
Non-ionic surfactants (HLB ≥ 15.0)Not specifiedNot specifiedNot specified[10]
ε-Aminocaproic acid1 g / 100 mL5 mg / 100 mL6.0[5]

Experimental Protocols

Protocol 1: Solubilization of Latanoprost using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is based on the formulation described by Thassu et al.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Monobasic sodium phosphate monohydrate

  • Anhydrous dibasic sodium phosphate

  • Sodium chloride

  • Benzalkonium chloride (as a preservative, if required)

  • Water for Injection

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the aqueous vehicle:

    • In a suitable vessel, dissolve monobasic sodium phosphate monohydrate (e.g., 7 mg/mL) and anhydrous dibasic sodium phosphate (e.g., 6 mg/mL) in Water for Injection to create a phosphate buffer.

    • Add HP-β-CD (e.g., 3.59 mg/mL) to the buffer and stir until completely dissolved.

    • Add sodium chloride for isotonicity adjustment (e.g., 4 mg/mL) and benzalkonium chloride (e.g., 0.2 mg/mL) if a preserved solution is desired. Stir until all components are dissolved.

  • Prepare the Latanoprost stock solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the Latanoprost in a minimal amount of a suitable water-miscible organic solvent (e.g., ethanol).

  • Combine and solubilize:

    • Slowly add the Latanoprost stock solution to the aqueous vehicle while stirring vigorously.

    • Continue stirring until a clear solution is obtained.

  • Final adjustments and sterilization:

    • Adjust the pH of the final solution to 6.7 using 1N NaOH or 1N HCl, if necessary.

    • Bring the solution to the final volume with Water for Injection.

    • Sterilize the final solution by filtering through a 0.22 µm sterile filter.

Protocol 2: Solubilization of Latanoprost using Surfactants (General Method)

This protocol provides a general methodology based on the principles of micellar solubilization.[10][11]

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Polysorbate 80, Polyoxyl 40 stearate)

  • Buffering agents (e.g., phosphate or citrate buffer components)

  • Tonicity adjusting agent (e.g., sodium chloride)

  • Water for Injection

  • pH meter

  • Stirring plate and stir bar

Procedure:

  • Prepare the surfactant solution:

    • In a beaker, prepare the desired buffer solution at the target pH (e.g., pH 6.0-6.7).

    • Add the non-ionic surfactant at a concentration above its critical micelle concentration (CMC).

    • Add any tonicity adjusting agents and stir until fully dissolved.

  • Dissolve Latanoprost:

    • Prepare a concentrated stock of Latanoprost in a small volume of ethanol.

  • Form the micellar solution:

    • While vigorously stirring the surfactant solution, slowly add the Latanoprost stock solution. The surfactants will form micelles that encapsulate the Latanoprost.

    • Continue stirring for a sufficient period to ensure complete solubilization.

  • Finalize the formulation:

    • Check and adjust the pH if necessary.

    • Add Water for Injection to reach the final desired volume.

    • Filter the solution through an appropriate filter to remove any undissolved particles.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_solubilization Solubilization cluster_finalization Finalization A Prepare Aqueous Vehicle (Buffer + HP-β-CD) C Slowly add Latanoprost stock to Aqueous Vehicle with Vigorous Stirring A->C B Prepare Latanoprost Stock Solution (Ethanol) B->C D pH Adjustment (to 6.7) C->D E Adjust to Final Volume D->E F Sterile Filtration (0.22 µm) E->F

Caption: Experimental workflow for solubilizing Latanoprost with cyclodextrins.

logical_relationship_solubility cluster_problem Core Problem cluster_solutions Solubilization Strategies cluster_mechanism Mechanisms of Action Problem Low Aqueous Solubility of Latanoprost Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Problem->Cyclodextrins Surfactants Surfactants (e.g., Polysorbate 80) Problem->Surfactants Cosolvents Cosolvents (e.g., PEG300) Problem->Cosolvents Inclusion Inclusion Complex Formation Cyclodextrins->Inclusion Micelle Micelle Encapsulation Surfactants->Micelle Polarity Increased Solvent Polarity Cosolvents->Polarity

Caption: Strategies to overcome the low aqueous solubility of Latanoprost.

References

Storage conditions to prevent 15(S)-Latanoprost degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 15(S)-Latanoprost.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for unopened this compound ophthalmic solutions?

A1: Unopened bottles of Latanoprost ophthalmic solution should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] During shipment, the container may be maintained at temperatures up to 40°C (104°F) for a period not exceeding 8 days.[1][3]

Q2: How should I store this compound solution after opening the container?

A2: Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for up to 6 weeks.[1][2] It is advisable to protect the solution from light.[3]

Q3: What are the primary factors that cause this compound degradation?

A3: The primary factors contributing to Latanoprost degradation are exposure to elevated temperatures, light (especially UV radiation), and extreme pH conditions.[4][5][6][7] Oxidation is also a significant factor in its degradation.[6][7]

Q4: What are the common degradation products of Latanoprost?

A4: Common degradation products include latanoprost acid (formed by hydrolysis of the isopropyl ester), 15-keto-latanoprost (an oxidation product), and the 15-epi-diastereomer.[8][9] Under forced degradation conditions, other impurities can also form.[10]

Q5: Can this compound be stored in plastic containers?

A5: Latanoprost is highly lipophilic and can be absorbed into plastic containers, which may lead to a decrease in the effective concentration of the drug.[7][9] It is typically supplied in low-density polyethylene bottles.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of Latanoprost stock solution due to improper storage.Verify that the stock solution has been stored at the recommended temperature (2-8°C for unopened vials, up to 25°C for opened vials for a limited time) and protected from light. Prepare fresh dilutions for each experiment.
Loss of biological activity Formation of inactive degradation products.Analyze the purity of the Latanoprost sample using a validated analytical method like HPLC to check for the presence of degradation products such as latanoprost acid or 15-keto-latanoprost.[8]
Precipitation in the solution Mixing with incompatible solutions, such as those containing thimerosal.Avoid mixing Latanoprost solutions with eye drops containing thimerosal. If multiple ophthalmic drugs are being used, they should be administered at least five minutes apart.[3]
Discoloration of the solution Photo-degradation or oxidation.Discard the solution if any discoloration is observed. Ensure the solution is always stored in a light-protected container.

Quantitative Data on Latanoprost Stability

Table 1: Effect of Temperature on Latanoprost Stability

TemperatureTime for 10% Degradation (t90)Stability NotesReference
4°CStable for at least 30 daysRecommended storage for unopened vials.[4][5]
25°CStable for at least 30 daysSuitable for opened vials for up to 6 weeks.[4][5]
37°CDegradation rate of 0.15 µg/mL/dayMeasurable degradation observed.
50°C8.25 daysSignificant thermal degradation.[4][5]
70°C1.32 daysRapid thermal degradation.[4][5]

Table 2: Effect of Light on Latanoprost Stability

Light SourceExposure DurationObservationReference
Ultraviolet A (UVA)4 hoursLess effective in causing degradation compared to UVB.[4][5]
Ultraviolet B (UVB)4 hoursCaused rapid degradation of Latanoprost.[4][5]

Experimental Protocols

Protocol: Stability Assessment of Latanoprost using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of Latanoprost under various stress conditions.

1. Objective: To quantify the concentration of Latanoprost and its degradation products over time under specific storage conditions (e.g., elevated temperature, light exposure).

2. Materials:

  • Latanoprost standard

  • Latanoprost sample solution

  • HPLC grade acetonitrile

  • Phosphate buffer (e.g., 0.05 M, pH 3.0)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm)

  • HPLC system with a UV detector

  • Temperature-controlled incubator

  • UV light source

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of Latanoprost in a suitable solvent (e.g., methyl acetate).

    • Prepare working solutions by diluting the stock solution to a known concentration (e.g., 50 µg/mL) with an appropriate buffer.

  • Stress Conditions:

    • Thermal Stress: Store sample vials in incubators at various temperatures (e.g., 4°C, 25°C, 50°C, 70°C).[4][5]

    • Photolytic Stress: Expose sample vials to a controlled UV light source (e.g., UVA and UVB) for a defined period.[4][5]

    • Control: Store control vials at the recommended storage condition (2-8°C) and protected from light.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare the mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).

    • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25°C).

    • Set the UV detector to a wavelength of 210 nm.

    • At specified time intervals, withdraw an aliquot from each stressed and control sample.

    • Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.

    • Record the chromatograms and determine the peak area of Latanoprost and any degradation products.

  • Data Analysis:

    • Create a standard curve by injecting known concentrations of the Latanoprost standard.

    • Calculate the concentration of Latanoprost remaining in each sample at each time point using the standard curve.

    • Plot the concentration of Latanoprost versus time for each stress condition to determine the degradation kinetics.

Visualizations

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_ciliary Ciliary Muscle Cell cluster_ecm Extracellular Matrix (ECM) of Ciliary Muscle cluster_outflow Aqueous Humor Outflow Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin FP Receptor Latanoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activates MMPs Increased Synthesis of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs Leads to ECM_Remodeling ECM Remodeling & Degradation MMPs->ECM_Remodeling Causes Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Results in IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost signaling pathway for intraocular pressure reduction.

Latanoprost_Stability_Workflow start Start: Prepare Latanoprost Solution stress Expose to Stress Conditions start->stress temp Temperature (4, 25, 50, 70°C) stress->temp light Light (UVA, UVB) stress->light ph pH (Acidic, Basic) stress->ph control Control (2-8°C, Dark) stress->control sampling Collect Samples at Time Intervals temp->sampling light->sampling ph->sampling control->sampling hplc Analyze by HPLC sampling->hplc data Quantify Latanoprost & Degradation Products hplc->data end End: Determine Degradation Kinetics data->end Latanoprost_Degradation_Factors cluster_factors Degradation Factors cluster_products Degradation Products Latanoprost This compound (Stable) Degradation Degradation Latanoprost->Degradation Temp High Temperature (>25°C) Temp->Degradation Light UV Light Exposure Light->Degradation pH Extreme pH pH->Degradation Oxidation Oxidizing Agents Oxidation->Degradation Acid Latanoprost Acid Degradation->Acid Hydrolysis Keto 15-Keto-Latanoprost Degradation->Keto Oxidation Epi 15-epi-Diastereomer Degradation->Epi Isomerization Other Other Impurities Degradation->Other

References

Troubleshooting peak tailing in HPLC analysis of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 15(S)-Latanoprost HPLC Analysis

Welcome to the troubleshooting guide for the HPLC analysis of this compound. This resource provides answers to frequently asked questions (FAQs) and detailed guides to address common issues, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my this compound peak. What are the most common causes?

Peak tailing for an acidic compound like Latanoprost (in its active, free acid form) in reversed-phase HPLC is typically caused by one or more of the following factors:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the negatively charged carboxylate group of Latanoprost and residual silanol groups (-Si-OH) on the silica-based column packing material.[1][2] These interactions create a secondary, undesirable retention mechanism that leads to a tailing peak.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of Latanoprost's carboxylic acid (approximately 4.88), the analyte will be partially or fully ionized.[4][5] This ionized form interacts strongly with silanol groups, causing significant tailing.[6]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[7][8]

  • Column Degradation or Contamination: The accumulation of contaminants at the column inlet or the formation of a void in the packing bed can disrupt the sample band, causing tailing and broadening for all peaks.[8][9]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[7][10]

Q2: How does the mobile phase pH affect the peak shape of Latanoprost?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. Latanoprost contains a carboxylic acid group.

  • At Low pH (e.g., pH < 3.5): The mobile phase pH is well below the analyte's pKa. Both the Latanoprost molecules (in their acid form) and the column's silanol groups are protonated (neutral).[1][11] This minimizes the strong ionic interactions, leading to a more symmetrical peak shape based on hydrophobic retention. This is the recommended condition for analysis.[12][13]

  • At Mid pH (e.g., pH 4.0 - 6.0): The pH is near the pKa of Latanoprost and the silanol groups. In this range, a mixed population of ionized and non-ionized species exists for both the analyte and the stationary phase.[4] This dual retention mechanism is a major cause of severe peak tailing.

  • At High pH (e.g., pH > 6.0): Both Latanoprost and the surface silanols are deprotonated (negatively charged). While this might seem to create repulsion, other complex interactions can still lead to poor peak shape, and high pH can damage standard silica columns.

Q3: What type of HPLC column is best for Latanoprost analysis to minimize tailing?

To minimize tailing, you should select a modern, high-purity, end-capped silica column.

  • High-Purity Silica: These columns have a lower concentration of acidic silanol groups and trace metal impurities, reducing the sites available for secondary interactions.[14]

  • End-Capped Columns: During manufacturing, these columns are treated with a reagent (like trimethylchlorosilane) to block a majority of the residual silanol groups. This "end-capping" makes the surface more inert and significantly reduces tailing for polar and ionizable compounds.[1]

  • Alternative Stationary Phases: For particularly challenging separations, columns with hybrid stationary phases or polymer-based packings can offer improved pH stability and reduced silanol activity.[3]

Troubleshooting Guides & Protocols

Troubleshooting Workflow for Peak Tailing

If you are experiencing peak tailing, follow this logical workflow to diagnose and resolve the issue.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Step 1: Check Mobile Phase pH Is pH < 3.5? start->check_ph adjust_ph Action: Adjust Mobile Phase pH (See Protocol 1) check_ph->adjust_ph No check_overload Step 2: Check for Overload Inject 50% concentration check_ph->check_overload Yes resolved Peak Shape Improved adjust_ph->resolved reduce_load Action: Reduce Sample Mass (Dilute sample or reduce injection vol.) check_overload->reduce_load Yes, tailing improves check_column Step 3: Check Column Health Any change with new column? check_overload->check_column No improvement reduce_load->resolved wash_column Action: Wash or Replace Column (See Protocol 2) check_column->wash_column Yes check_solvent Step 4: Check Sample Solvent Is it stronger than mobile phase? check_column->check_solvent No wash_column->resolved change_solvent Action: Re-dissolve Sample (Use mobile phase as diluent) check_solvent->change_solvent Yes check_solvent->resolved No, consult specialist change_solvent->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Secondary Interaction

This diagram illustrates the undesirable interaction between ionized Latanoprost and a deprotonated silanol group on the stationary phase surface, which causes peak tailing.

G cluster_0 Silica Stationary Phase cluster_1 Latanoprost (Active Acid) silica Si silanol O⁻ silica->silanol Deprotonated Silanol Group lata_backbone Prostaglandin Backbone lata_acid COO⁻ lata_backbone->lata_acid Ionized Carboxylic Acid Group lata_acid->silanol Undesirable Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Quantitative Data & Recommended Conditions

For robust analysis of this compound, refer to the following starting parameters.

Table 1: Recommended HPLC Starting Conditions

ParameterRecommendationRationale
Column C18, High-Purity, End-Capped (e.g., <5 µm, 4.6 x 150 mm)Minimizes silanol interactions.
Mobile Phase Acetonitrile : Water with AcidifierCommon solvent choice for prostaglandins.[12]
Aqueous pH 2.8 - 3.2 (Adjusted with TFA or H₃PO₄)Suppresses ionization of both Latanoprost and silanols.[13][15]
Buffer 0.05-0.1% Trifluoroacetic Acid (TFA) or ~20mM Phosphate BufferMaintains a stable, low pH to ensure reproducible retention times.[13][15]
Detection 210 nmWavelength for UV detection of Latanoprost.[15][16]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 - 30 °CEnsures stable retention times.
Sample Diluent Mobile Phase or a weaker solventPrevents peak distortion from solvent mismatch.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to systematically lower the mobile phase pH to improve peak shape.

Objective: To suppress the ionization of Latanoprost and silanol groups to achieve a symmetrical peak.

Methodology:

  • Prepare Stock Buffers: Prepare aqueous solutions of 0.1% (v/v) Trifluoroacetic Acid (TFA) or 0.1% (v/v) Phosphoric Acid.

  • Initial Mobile Phase (e.g., pH ~4.5): If your current mobile phase uses a buffer like acetate, prepare it as usual.

  • Test 1 - Initial Conditions: Equilibrate the HPLC system with your current mobile phase. Inject your Latanoprost standard and record the chromatogram, noting the peak asymmetry factor.

  • Test 2 - Lower pH (pH ~3.0): Prepare a new mobile phase using the 0.1% TFA or phosphoric acid solution as the aqueous component, mixed with acetonitrile in the same ratio as your initial method.

  • Equilibration: Flush the system thoroughly with the new, low-pH mobile phase for at least 20 column volumes.

  • Test 2 - Analysis: Inject the Latanoprost standard again.

  • Comparison: Compare the peak asymmetry from Test 2 with Test 1. A significant improvement (asymmetry approaching 1.0) indicates that secondary silanol interactions were the primary cause of tailing.

Protocol 2: Column Wash and Regeneration

This protocol is for cleaning a contaminated column that is causing universal peak tailing or high backpressure.

Objective: To remove strongly retained contaminants from the column inlet and packing material.

Methodology:

  • Disconnect Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Directional Flush: Reverse the column direction (connect the outlet to the injector). This helps flush contaminants from the inlet frit more effectively.

  • Wash Sequence: Perform a series of isocratic flushes, running at least 10-15 column volumes of each solvent. A typical sequence for a reversed-phase C18 column is:

    • Step A (Buffered Aqueous): Your mobile phase without the organic solvent (to remove buffer salts).

    • Step B (Pure Water): HPLC-grade water (to remove any remaining buffer).

    • Step C (Strong Organic): 100% Acetonitrile or Methanol (to remove non-polar contaminants).

    • Step D (Intermediate Polarity): Isopropanol (to remove highly retained hydrophobic and some polar contaminants).

  • Re-equilibration: Turn the column back to its normal flow direction. Flush with your mobile phase until the baseline is stable.

  • Performance Check: Inject a standard to see if peak shape and retention time have been restored. If tailing persists, the column may have a permanent void or degraded packing and should be replaced.[7]

References

Technical Support Center: Optimizing 15(S)-Latanoprost In Vitro Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 15(S)-Latanoprost in in vitro experiments. It addresses common challenges related to solubility, stability, and cellular delivery through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Latanoprost?

A1: this compound is a stereoisomer of Latanoprost, a prostaglandin F2α analogue.[1][2] The key difference lies in the spatial orientation of the hydroxyl (-OH) group at the 15th carbon position; in this compound, this group is in the "S" configuration, which is an inversion relative to the "R" configuration found in the more biologically active Latanoprost.[1][2] this compound is often found as a potential impurity in commercial Latanoprost preparations.[1][2][3] While both compounds are agonists for the prostaglandin F (FP) receptor, the free acid form of this compound binds with a lower affinity (IC50 = 24 nM) compared to the active acid of Latanoprost (IC50 = 3.6 nM).[2][4]

Q2: What is the primary mechanism of action for Latanoprost and its isomers?

A2: Latanoprost and its isomers function as selective agonists of the Prostaglandin F (FP) receptor.[5][6] The binding of the active acid form to the FP receptor, a G-protein coupled receptor, typically activates the Gq pathway. This leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses, such as intracellular calcium mobilization. Latanoprost has been shown to induce phosphoinositide turnover in various cell types, including human ciliary muscle and trabecular meshwork cells.[5]

Q3: Why is Latanoprost considered a prodrug? Is this relevant for my in vitro study?

A3: Latanoprost is an isopropyl ester prodrug.[5][7] It is formulated this way to increase its lipophilicity, which enhances its penetration through cellular membranes like the cornea.[7][8] Once inside the target tissue or cells, endogenous enzymes called esterases hydrolyze the ester bond, converting Latanoprost into its biologically active form, Latanoprost acid.[7][9] This is highly relevant for in vitro studies. For a cellular response to be observed, the cell line used must possess sufficient esterase activity to perform this conversion.[9] If cells lack these enzymes, the prodrug will remain inactive.

Q4: What are the main challenges when working with this compound in cell culture?

A4: The primary challenges are threefold:

  • Poor Aqueous Solubility: Latanoprost is practically insoluble in water and sparingly soluble in aqueous buffers, which can lead to precipitation in cell culture media.[5][10]

  • Chemical Instability: The compound is sensitive to temperature, light, and pH.[11][12] Aqueous solutions of Latanoprost are generally unstable and not recommended for storage for more than one day.[5] Hydrolysis of the ester bond can occur, converting it to the active acid prematurely, or other degradation can occur under suboptimal pH conditions.[11][13]

  • Delivery and Cellular Uptake: As a lipophilic compound, its delivery in an aqueous cell culture environment must be carefully managed to ensure it remains bioavailable to the cells. Furthermore, as a prodrug, its efficacy depends on the metabolic capacity of the cell line being studied.[9]

Troubleshooting Guide

Problem: Poor Solubility / Precipitation in Media

  • Potential Cause: this compound has very low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[5][10] Adding it directly to your media or using an inappropriate solvent for the stock solution will cause it to precipitate.

  • Solution:

    • Use an Appropriate Organic Solvent for Stock Solutions: Prepare a high-concentration stock solution in a solvent where this compound is highly soluble, such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2][4][5]

    • Perform Serial Dilutions: When preparing your final working concentration, dilute the stock solution into the cell culture medium in a stepwise manner. Ensure vigorous mixing during dilution to prevent localized high concentrations that can lead to precipitation.

    • Mind the Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

    • Consider Solubilizing Agents: For specific applications, non-ionic surfactants or cyclodextrins have been used to improve the solubility and stability of Latanoprost in aqueous formulations.[3][13]

Problem: Inconsistent or No Cellular Response

  • Potential Cause 1: Compound Degradation: Latanoprost is unstable in aqueous solutions and can be affected by pH, temperature, and light.[11][12]

    • Solution: Always prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted aqueous solutions for more than a day.[5] Ensure the pH of your final culture medium is within a stable range; studies show Latanoprost is more stable at a pH between 5.0 and 6.25, although this may not be optimal for all cell types.[12]

  • Potential Cause 2: Inefficient Prodrug Conversion: The cells may lack the necessary esterase enzymes to convert this compound into its active acid form.[9]

    • Solution: Confirm whether your cell line is known to express carboxylesterases. Alternatively, consider using the active form, this compound acid, directly if your experimental goal does not require studying the prodrug's uptake and conversion.

  • Potential Cause 3: Incorrect Dosing: The concentration used may be too low to elicit a response, especially given the lower affinity of the 15(S) isomer for the FP receptor compared to Latanoprost.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and endpoint.

Problem: High Background or Off-Target Effects

  • Potential Cause: The solvent used for the stock solution (e.g., DMSO) may be causing cellular effects at the concentration used.

    • Solution: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the solvent as your treated samples, but without the this compound. This allows you to subtract any effects caused by the solvent itself.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Approximate Solubility Reference
DMSO 100 mg/mL [2][4]
Dimethylformamide (DMF) 100 mg/mL [4]
Ethanol 100 mg/mL [2][4]
Water ~0.125 mg/mL [5]
PBS (pH 7.2) 0.05 mg/mL [5]
DMSO:PBS (1:12) 80 µg/mL [2][4]

| Ethanol:PBS (1:1) | 0.4 mg/mL |[5] |

Table 2: Factors Affecting Latanoprost Stability in Aqueous Solutions

Factor Effect on Stability Recommendation Reference
pH Less stable at neutral/alkaline pH. More stable in a slightly acidic range. Adjusting pH to 5.0-6.25 can improve stability, but cell health must be prioritized. [12]
Temperature Degradation increases with higher temperatures. Store stock solutions at -20°C or -80°C.[1][5] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions. [11][13]
Light Sensitive to light, which can cause degradation. Protect stock and working solutions from light by using amber vials or covering with foil. [11]

| Storage (Aqueous) | Rapid degradation in aqueous buffers. | Do not store aqueous solutions for more than one day. |[5] |

Experimental Protocols & Visualizations

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the standard procedure for preparing this compound for cell culture experiments, starting from a solution in methyl acetate, a common commercial formulation.

  • Evaporation of Shipping Solvent: If this compound is supplied in methyl acetate, transfer the desired volume to a sterile glass vial. Evaporate the methyl acetate under a gentle stream of inert nitrogen gas until a viscous oil remains.[5]

  • Preparation of Master Stock Solution (e.g., 10 mM): Immediately add the required volume of high-purity, anhydrous DMSO to the vial to dissolve the compound. For a 10 mM stock, dissolve 4.33 mg of this compound (MW: 432.6 g/mol ) in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the master stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][5]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the master stock. Perform serial dilutions in serum-free cell culture medium to achieve the desired final concentrations. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Application to Cells: Add the final diluted working solution to the cell culture wells. Ensure the final DMSO concentration does not exceed cytotoxic levels (e.g., <0.5%). Remember to include a vehicle control with the same final DMSO concentration.

Latanoprost Activation and Signaling Pathway

Latanoprost_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Hydrolysis FP_Receptor FP Receptor Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Esterases Cellular Esterases Latanoprost_Acid->FP_Receptor Binds PIP2 PIP2 PIP2->PLC Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Latanoprost prodrug activation and FP receptor signaling cascade.

General Experimental Workflow for In Vitro Testing

Experimental_Workflow node_style_step node_style_step node_style_action node_style_action node_style_endpoint node_style_endpoint node_style_analysis node_style_analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working 2. Prepare Fresh Working Dilutions in Serum-Free Medium prep_stock->prep_working treat_cells 4. Treat Cells with Drug (and Vehicle Control) prep_working->treat_cells seed_cells 3. Seed Cells in Assay Plate and Allow Attachment seed_cells->treat_cells incubate 5. Incubate for Pre-determined Time treat_cells->incubate assay 6. Perform Cellular Assay incubate->assay analysis 7. Data Analysis assay->analysis

References

Technical Support Center: Analysis of 15(S)-Latanoprost Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of 15(S)-Latanoprost degradation products by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common degradation products of Latanoprost I should expect to see in my mass spectrometry analysis?

A1: Under typical forced degradation conditions, you are likely to encounter the following degradation products:

  • Latanoprost Acid (Impurity H): This is the most common degradant, formed through the hydrolysis of the isopropyl ester of Latanoprost. It is particularly prevalent in aqueous solutions.[1]

  • 15-keto-Latanoprost: This is generally considered a minor degradation product.[1][2][3]

  • Impurity F: This impurity's formation is significantly increased with exposure to UV light, especially in formulations that also contain timolol.[1]

  • Isomers: Various isomers such as 5,6-trans-Latanoprost may also be detected.[2][3][4]

  • Oxidation Products: Degradation due to oxidation can result in products like 5-keto and 15-keto derivatives.[2]

Q2: My mass spectrum shows several unexpected peaks. How can I determine if they are new degradation products?

A2: The appearance of unexpected peaks is common in forced degradation studies.[5][6] Here is a systematic approach to identify them:

  • Blank Analysis: Run a blank sample (solvent and matrix without Latanoprost) to rule out contamination from the solvent, container, or instrument.

  • Mass Shift Analysis: Compare the m/z of the unknown peaks to that of the parent drug, Latanoprost. Consistent mass shifts can indicate specific chemical transformations (e.g., hydrolysis, oxidation, dehydration).

  • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument like a Q-Orbitrap to obtain accurate mass measurements. This will help in determining the elemental composition of the unknown peaks.[7]

  • Tandem Mass Spectrometry (MS/MS): Fragment the unknown peaks and compare their fragmentation patterns to that of Latanoprost. Common fragments may suggest a related structure.

Q3: I am experiencing poor signal intensity for my Latanoprost degradation products. What are the possible causes and solutions?

A3: Poor signal intensity can be a significant issue. Consider the following troubleshooting steps:

  • Sample Concentration: The concentration of your sample might be too low. Conversely, a sample that is too concentrated can lead to ion suppression.[8]

  • Ionization Efficiency: Latanoprost and its analogues are often analyzed using electrospray ionization (ESI) in positive ion mode.[5][6][9] Experiment with different ionization sources (e.g., APCI) or ionization modes if ESI is not providing an adequate signal. Using a Unispray ionization source may improve sensitivity.[9]

  • Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest. Regular maintenance is crucial for optimal performance.[8]

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. For Latanoprost analysis, a mobile phase consisting of acetonitrile and 0.1% formic acid has been used successfully.[9]

Q4: My mass accuracy is poor, and the resolution is low. How can I improve this?

A4: Issues with mass accuracy and resolution can hinder the correct identification of compounds.

  • Mass Calibration: Perform a mass calibration using a suitable standard before running your samples. Incorrect calibration is a common cause of mass errors.[8]

  • Instrument Maintenance: Contamination in the ion source or mass analyzer can degrade performance. Follow the manufacturer's guidelines for cleaning and maintenance.[8]

Q5: I am not seeing any peaks in my chromatogram. What should I check?

A5: A complete lack of signal can be frustrating. Here's a checklist of potential issues:

  • Sample Introduction: Verify that the autosampler and syringe are functioning correctly and that your sample is being injected.[10]

  • LC Column: Check for any cracks or blockages in your column that might prevent the sample from reaching the detector.[10]

  • Detector Settings: Ensure the detector is turned on and the correct gases are flowing if applicable.[10]

  • System Leaks: Check for any leaks in the LC or MS system, as this can lead to a loss of sensitivity and prevent peaks from being detected.[10]

Quantitative Data of Latanoprost and Known Degradation Products

The following table summarizes the mass-to-charge ratios (m/z) for Latanoprost and some of its reported degradation products. These values can be used as a reference for identifying compounds in your mass spectra.

CompoundMolecular FormulaMonoisotopic Mass (Da)Observed m/z [Ion]Reference
This compound C₂₆H₄₀O₅432.2825455.277 [M+Na]⁺[7]
Latanoprost Acid C₂₃H₃₄O₅390.2355390.2 [M][2]
Oxidation Product 1 Not SpecifiedNot Specified388.5[2]
Oxidation Product 2 Not SpecifiedNot Specified430.6[2]
Novel Impurity 1 Not SpecifiedNot Specified480.4[2]
Novel Impurity 2 Not SpecifiedNot Specified426.5[2]
Novel Impurity 3 Not SpecifiedNot Specified340.2[2]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on Latanoprost to generate its degradation products for mass spectrometry analysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Forced Degradation Conditions:

  • Acidic Hydrolysis: Mix the Latanoprost stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the Latanoprost stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours. Milder conditions may be necessary as strong bases can cause complete hydrolysis.[1]

  • Oxidative Degradation: Mix the Latanoprost stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.[5]

  • Thermal Degradation: Incubate the Latanoprost stock solution at 70°C for 48 hours. Latanoprost has been shown to degrade at temperatures of 37°C and 50°C.[11]

  • Photolytic Degradation: Expose the Latanoprost stock solution to UV light (254 nm) for 24 hours. Latanoprost is known to be unstable under UV exposure.[1][12]

3. Sample Preparation for LC-MS/MS Analysis:

  • After the specified incubation period, neutralize the acidic and alkaline samples with an appropriate base or acid.

  • Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Filter the samples through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method for the Analysis of Latanoprost and its Degradation Products

This is a representative LC-MS/MS method that can be adapted for the analysis.

  • Liquid Chromatography System:

    • Column: Waters Acquity BEH C8 column (150 mm × 2.1 mm, 1.8 µm particle size) or equivalent.[9]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[9]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 35°C.[7]

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) or Unispray, operated in positive ion mode.[9]

    • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for quantification of known degradants.[5][6]

    • Capillary Temperature: 320°C.[7]

    • Probe Heater Temperature: 300°C.[7]

    • m/z Range: 300-600.[7]

Visualizations

Latanoprost_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis latanoprost This compound Standard degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) latanoprost->degradation neutralize Neutralization & Dilution degradation->neutralize filter Sample Filtration (0.22 µm) neutralize->filter lc_separation LC Separation (Reversed-Phase) filter->lc_separation Inject ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Product Ion Scan) ms_detection->msms_fragmentation peak_detection Peak Detection & Integration msms_fragmentation->peak_detection mz_comparison m/z Comparison with Parent Drug peak_detection->mz_comparison fragmentation_analysis Fragmentation Pattern Analysis mz_comparison->fragmentation_analysis identification Degradation Product Identification fragmentation_analysis->identification

Caption: Experimental workflow for identifying this compound degradation products.

References

Minimizing inter-assay variability in 15(S)-Latanoprost experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15(S)-Latanoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize inter-assay variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inter-assay variability in Latanoprost experiments?

A1: Inter-assay variability in Latanoprost experiments can arise from several factors, primarily related to the compound's inherent instability and handling. Key contributors include:

  • Temperature and Light Sensitivity: Latanoprost is susceptible to degradation at elevated temperatures and upon exposure to UV light.[1][2][3]

  • Hydrolysis: As an isopropyl ester prodrug, Latanoprost can hydrolyze to its biologically active form, Latanoprost free acid. This process is influenced by pH and temperature.[4][5]

  • Adsorption to Surfaces: Latanoprost is a lipophilic molecule and can adsorb to plastic labware, leading to a decrease in the effective concentration in your experiments.[2][4][5]

  • Improper Solution Preparation and Storage: Inconsistent preparation of stock and working solutions is a major source of variability. Due to its poor water solubility, improper dissolution and storage can lead to inaccurate concentrations.

  • Matrix Effects: Components in biological samples (e.g., serum, aqueous humor, cell culture media) can interfere with assay performance, particularly in immunoassays.[6][7][8]

  • Presence of Preservatives: Commercial formulations of Latanoprost often contain preservatives like benzalkonium chloride (BAC), which can have cytotoxic effects and interfere with cell-based assays.[9][10][11]

Q2: How should I properly store Latanoprost to maintain its stability?

A2: Proper storage is critical for maintaining the integrity of Latanoprost. Unopened commercial ophthalmic solutions should be refrigerated at 2°C to 8°C and protected from light. Once opened, they can typically be stored at room temperature (up to 25°C) for up to six weeks. For pure Latanoprost compound or solutions prepared in the lab, it is recommended to store them at -20°C.[4][12] Aqueous solutions of Latanoprost are not recommended for storage for more than one day.[4]

Q3: What is the difference between Latanoprost and Latanoprost free acid, and which should I use in my experiments?

A3: Latanoprost is an isopropyl ester prodrug that is relatively inactive. In vivo, it is hydrolyzed by esterases in the cornea to its biologically active free acid form, which is a potent agonist of the prostaglandin F2α (FP) receptor.[11] For in vitro experiments, such as cell-based assays or receptor binding studies, it is often preferable to use the Latanoprost free acid to directly study the effects of the active compound.[13] However, if you are studying prodrug metabolism or transport, then Latanoprost would be the appropriate compound to use.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays
Observed Problem Potential Cause Troubleshooting Steps
High cell death or unexpected cytotoxicity 1. Cytotoxicity of Benzalkonium Chloride (BAC): If using a commercial Latanoprost solution, the preservative BAC is known to be cytotoxic.[9][10] 2. High concentration of organic solvent: The solvent used to dissolve Latanoprost (e.g., DMSO, ethanol) may be at a toxic concentration in the final culture medium.1. Use preservative-free Latanoprost for cell-based assays. If using a commercial solution, identify a formulation without BAC. 2. Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent control to assess its effect on cell viability.
Low or no biological response 1. Degradation of Latanoprost: The compound may have degraded due to improper storage or handling. 2. Adsorption to labware: Latanoprost may be adsorbing to plastic surfaces, reducing its effective concentration.[2][4][5] 3. Use of the prodrug form: Latanoprost (the isopropyl ester) may not be efficiently hydrolyzed to the active free acid by the cells in your culture system.1. Prepare fresh Latanoprost solutions for each experiment. Verify the concentration of your stock solution using a validated analytical method like HPLC. 2. Use low-adsorption plasticware or glassware. Consider adding a non-ionic surfactant like polysorbate 20 to your buffers to reduce adsorption.[14] 3. Use Latanoprost free acid for direct stimulation of the FP receptor.
High variability between replicate wells 1. Inhomogeneous Latanoprost solution: Due to its poor aqueous solubility, Latanoprost may not be evenly dispersed in the culture medium. 2. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable responses.1. Ensure thorough mixing of the Latanoprost working solution before and during addition to the culture wells. Prepare dilutions in a manner that minimizes precipitation. 2. Use a cell counter to ensure accurate and consistent cell seeding density.
Guide 2: Issues with Latanoprost Immunoassays (ELISA)
Observed Problem Potential Cause Troubleshooting Steps
High Background 1. Cross-reactivity: The antibody may be cross-reacting with other prostaglandins or related compounds in the sample. 2. Non-specific binding: Components in the sample matrix may be binding non-specifically to the plate or antibodies. 3. Contaminated reagents: Buffers or other reagents may be contaminated.1. Check the cross-reactivity profile of the antibody provided by the kit manufacturer. If significant cross-reactivity with related prostaglandins is suspected, consider sample purification. 2. Increase the number of wash steps. Optimize the blocking buffer.[9] 3. Prepare fresh buffers and reagents.
Low Signal or Sensitivity 1. Degraded Latanoprost standard: The standard used to generate the calibration curve may have degraded. 2. Matrix effects: Components in the sample may be interfering with the antibody-antigen binding.[6][7][8] 3. Incorrect assay conditions: Incubation times or temperatures may be suboptimal.1. Prepare fresh standards for each assay. Store standard stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[10] 2. Perform a spike and recovery experiment to assess matrix effects. If interference is observed, dilute the samples and/or prepare the standard curve in a matrix that closely matches the sample matrix.[6][7] 3. Strictly adhere to the incubation times and temperatures specified in the assay protocol.
Poor Reproducibility (High CV%) 1. Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. 2. Inconsistent washing: Variation in the washing procedure between wells or plates. 3. Temperature gradients: Uneven temperature across the microplate during incubation.1. Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample.[15] 2. Use an automated plate washer if available. If washing manually, ensure all wells are filled and aspirated completely and consistently. 3. Ensure the plate is at a uniform temperature during incubation. Avoid stacking plates.

Experimental Protocols

Protocol 1: Preparation of Latanoprost Stock and Working Solutions for In Vitro Assays

This protocol outlines the preparation of Latanoprost solutions for use in cell culture experiments, taking into account its poor aqueous solubility.

Materials:

  • Latanoprost (or Latanoprost free acid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, anhydrous

  • Polysorbate 20 (Tween® 20)

  • Sterile, low-adsorption microcentrifuge tubes

  • Sterile, phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of Latanoprost powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of Latanoprost (MW: 432.58 g/mol ), add 231.2 µL of DMSO.

  • Mixing: Vortex thoroughly until the Latanoprost is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-adsorption microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Procedure for Preparing Working Solutions in Cell Culture Medium:

  • Thawing: Thaw a single aliquot of the 10 mM Latanoprost stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.

  • Final Dilution: Prepare the final desired concentrations by further diluting the intermediate solution in the cell culture medium.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause the compound to come out of solution.

  • Use Immediately: Use the final working solutions immediately after preparation. Do not store diluted aqueous solutions of Latanoprost.[4]

Note on Using Surfactants: To improve solubility and prevent adsorption, a small amount of a non-ionic surfactant like polysorbate 20 can be included in the final working solution.[14] The final concentration of the surfactant should be optimized to be non-toxic to the cells.

Protocol 2: General Protocol for a Latanoprost Competitive ELISA

This protocol provides a general workflow for a competitive ELISA to quantify Latanoprost in biological samples. Specific details may vary depending on the commercial kit used.

Materials:

  • Latanoprost ELISA kit (containing coated microplate, Latanoprost standard, HRP-conjugated Latanoprost, substrate, stop solution, and wash buffer)

  • Biological samples (e.g., cell culture supernatant, aqueous humor)

  • Assay buffer (as provided in the kit or a suitable alternative)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the Latanoprost standard in the assay buffer to create a standard curve.

  • Sample Preparation: Dilute samples as necessary in the assay buffer to bring the Latanoprost concentration within the range of the standard curve.

  • Assay Procedure:

    • Add a specific volume of standard or sample to the appropriate wells of the microplate.

    • Add the HRP-conjugated Latanoprost to each well.

    • Incubate the plate for the time and at the temperature specified in the kit manual. During this incubation, the Latanoprost in the sample competes with the HRP-conjugated Latanoprost for binding to the antibody-coated wells.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for the specified time to allow for color development. The intensity of the color is inversely proportional to the amount of Latanoprost in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Latanoprost in the samples.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting prep_stock Prepare Latanoprost Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Fresh Working Solutions prep_stock->prep_working cell_assay Cell-Based Assay prep_working->cell_assay elisa_assay Immunoassay (ELISA) prep_working->elisa_assay data_acq Data Acquisition cell_assay->data_acq elisa_assay->data_acq analysis Analyze Results data_acq->analysis troubleshoot Troubleshoot Variability analysis->troubleshoot

Caption: A generalized workflow for conducting experiments with Latanoprost.

signaling_pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterase Hydrolysis FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Agonist Binding Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Biological_Response Biological Response (e.g., MMP Upregulation, IOP Reduction) Signaling_Cascade->Biological_Response

Caption: Simplified signaling pathway of Latanoprost activation and action.

troubleshooting_logic cluster_solution Solution Issues cluster_assay_issues Assay Issues start Inconsistent Experimental Results check_solution Verify Latanoprost Solution Integrity start->check_solution check_assay Review Assay Protocol & Execution start->check_assay check_reagents Assess Reagent Quality & Storage start->check_reagents sol_degradation Degradation? check_solution->sol_degradation sol_adsorption Adsorption? check_solution->sol_adsorption sol_prep Improper Prep? check_solution->sol_prep assay_matrix Matrix Effects? check_assay->assay_matrix assay_cross Cross-reactivity? check_assay->assay_cross assay_tech Technique Error? check_assay->assay_tech

Caption: A logical flow for troubleshooting inter-assay variability in Latanoprost experiments.

References

Technical Support Center: Forced Degradation Studies of Latanoprost and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on latanoprost and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for latanoprost?

A1: Latanoprost is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and isomerization. The main degradation product is latanoprost acid, formed by the hydrolysis of the isopropyl ester.[1][2] Other significant degradation products include 15-keto-latanoprost and various isomers such as 15(S)-latanoprost and 5,6-trans-latanoprost.[3][4]

Q2: What are the typical stress conditions used in forced degradation studies of latanoprost?

A2: Forced degradation studies for latanoprost typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][5] These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][5] Extreme pH conditions, oxidation, heat, and light have been identified as significant factors contributing to latanoprost degradation.[6][7]

Q3: Why is the analysis of latanoprost in ophthalmic solutions challenging?

A3: The primary challenge in analyzing latanoprost in ophthalmic solutions is its very low concentration, typically 0.005% (50 µg/mL).[5][8] This low concentration, combined with weak UV absorbance, can make direct analysis difficult and may necessitate sample pre-treatment or concentration steps.[5][8]

Q4: What are the known isomers of latanoprost that should be monitored during a stability study?

A4: Key isomers to monitor include the this compound (an epimer) and the 5,6-trans-latanoprost (a geometric isomer).[4][9] Separation of these isomers from the parent drug is critical for a comprehensive stability-indicating method.[4][9]

Troubleshooting Guides

Problem 1: Poor separation between latanoprost and its isomers in HPLC analysis.

  • Possible Cause: The selected HPLC column and mobile phase are not optimal for resolving structurally similar isomers.

  • Troubleshooting Steps:

    • Column Selection: Consider using a column specifically designed for isomer separations, such as an NH2 column, which has shown good results in separating latanoprost isomers.[4][9] A reverse-phase cyano column has also been used successfully.[5]

    • Mobile Phase Optimization: Experiment with different solvent compositions. A mobile phase of heptane-2-propanol-acetonitrile has been reported to be effective for separating isomers on an NH2 column.[9][10] For reverse-phase columns, a mixture of phosphate buffer, acetonitrile, and methanol can be optimized.[5]

    • Gradient Elution: Employing a gradient elution program can often improve the resolution between closely eluting peaks.[5][11]

Problem 2: Inconsistent or low recovery of latanoprost from spiked samples.

  • Possible Cause: Latanoprost may be adsorbing to the container surfaces or undergoing degradation during sample preparation. Latanoprost is known to be highly lipophilic and can be absorbed into plastic containers.[3]

  • Troubleshooting Steps:

    • Container Material: Use silanized glassware or low-adsorption plasticware to minimize loss of the analyte.

    • Sample Preparation Conditions: Keep sample preparation times to a minimum and work under reduced light and temperature conditions to prevent degradation. Latanoprost is unstable in aqueous solutions and sensitive to light and heat.[2]

    • Solvent Selection: Ensure the diluent used for sample preparation is appropriate and does not contribute to degradation. Acetonitrile is commonly used as a diluent.[12]

Problem 3: Appearance of unexpected peaks in the chromatogram during a stability study.

  • Possible Cause: These could be previously unidentified degradation products or impurities from excipients in the formulation.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main and impurity peaks. This can help determine if a peak represents a single compound.

    • Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks. This is a powerful tool for identifying the structure of new degradation products.[6]

    • Review Excipient Stability: Investigate the stability of the excipients used in the formulation under the same stress conditions to rule out any interference.

Experimental Protocols

Protocol 1: Forced Degradation Under Various Stress Conditions

This protocol outlines the conditions for subjecting a latanoprost solution to different stresses.

  • Acid Hydrolysis: Mix the latanoprost solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the latanoprost solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before analysis. Note that strong alkaline conditions (e.g., 0.2 M NaOH) can lead to complete hydrolysis to latanoprost acid.[1]

  • Oxidative Degradation: Treat the latanoprost solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the latanoprost solution at 70°C for 48 hours. Latanoprost exhibits thermal instability, with a 10% decrease in concentration every 8.25 days at 50°C and every 1.32 days at 70°C.[13]

  • Photolytic Degradation: Expose the latanoprost solution to UV light (e.g., 254 nm) for 24 hours. Latanoprost is known to undergo rapid degradation in the presence of UV light.[13][14]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: Hypersil BDS CN (250 x 4.6 mm), 5 µm.[5]

  • Mobile Phase: A gradient mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 295 nm.[5]

  • Injection Volume: 80 µL (optimized for low concentration formulations).[5]

  • Column Temperature: 25°C.[12]

Quantitative Data

Table 1: Thermal Degradation of Latanoprost

TemperatureDegradation RateReference
37°C0.15 µg/mL/day[15]
50°C0.29 µg/mL/day[15]
50°C10% decrease every 8.25 days[13]
70°C10% decrease every 1.32 days[13]

Table 2: HPLC Method Validation Parameters

ParameterLatanoprostLatanoprost Acid15-keto LatanoprostReference
LOD 0.025 µg/mL0.030 µg/mL0.068 µg/mL[1][5]
LOQ 0.35 µg/mL--[1]
Linearity Range 40-60 µg/mL--[1]
Recovery 98.0-102.0%--[1]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API Latanoprost Drug Substance / Product API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Degradation Product Identification & Characterization Analysis->Identification Method_Validation Stability-Indicating Method Validation Identification->Method_Validation

Caption: Workflow for a typical forced degradation study of latanoprost.

Latanoprost_Degradation_Pathways cluster_products Degradation Products Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) Keto_Latanoprost 15-keto-latanoprost Latanoprost->Keto_Latanoprost Oxidation Trans_Isomer 5,6-trans-latanoprost Latanoprost->Trans_Isomer Isomerization (Light/Heat) S_Isomer This compound Latanoprost->S_Isomer Epimerization

Caption: Major degradation pathways of latanoprost under stress conditions.

References

Impact of pH and temperature on 15(S)-Latanoprost stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 15(S)-Latanoprost, with a focus on the impact of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of Latanoprost in an aqueous solution?

A1: The optimal pH for Latanoprost stability in aqueous solutions is between 5.0 and 6.25.[1] Deviations from this range, particularly under strongly acidic or basic conditions, can lead to significant degradation of the molecule.

Q2: How does temperature affect the shelf-life of Latanoprost solutions?

A2: Latanoprost is thermally sensitive. While stable at refrigerated (4°C) and room temperatures (25°C) for extended periods, its degradation rate increases significantly at elevated temperatures.[2] For instance, at 50°C, 10% degradation (t90) can occur in approximately 8.25 days, and this is reduced to 1.32 days at 70°C.[2]

Q3: What are the primary degradation products of Latanoprost?

A3: The main degradation pathways for Latanoprost include hydrolysis of the isopropyl ester to form Latanoprost acid, and oxidation. Under forced degradation conditions, other identified degradation products include the 15-keto derivative of Latanoprost.[3][4]

Q4: Are there any visual indicators of Latanoprost degradation?

A4: While significant degradation may not always result in visible changes, any alteration in the appearance of the solution, such as discoloration or the formation of particulate matter, should be considered an indicator of potential instability. However, chemical analysis is necessary to confirm degradation.

Q5: What are the recommended storage conditions for Latanoprost solutions to ensure stability?

A5: Unopened Latanoprost solutions should ideally be stored at refrigerated temperatures (2-8°C) and protected from light. Once opened, it may be stored at room temperature (up to 25°C) for a limited period, typically up to 6 weeks, but protection from light is still recommended.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in bioassays Degradation of Latanoprost due to improper storage temperature.Verify that Latanoprost stock solutions and experimental samples have been consistently stored at the recommended temperature (2-8°C for long-term storage). Prepare fresh solutions if temperature excursions are suspected.
Degradation of Latanoprost due to inappropriate pH of the experimental buffer.Ensure the pH of all buffers and media used in the experiment is within the optimal range of 5.0-6.25. Measure the pH of your solutions and adjust if necessary.
Loss of potency in a formulation Thermal degradation from exposure to high temperatures during processing or storage.Review the thermal history of the formulation. Implement temperature controls during manufacturing and ensure storage conditions are maintained below 25°C.
Hydrolysis due to pH instability of the formulation.Analyze the pH of the formulation over time. Consider adjusting the buffer system to maintain a pH between 5.0 and 6.25.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Compare the retention times of the unknown peaks with those of the degradation products.

Quantitative Data Summary

Table 1: Impact of Temperature on this compound Stability

Temperature (°C)Time for 10% Degradation (t90)Degradation Rate (µg/mL/day)
4Stable for at least 30 days[2]Not significant
25Stable for at least 30 days[2]Not significant
27Stable[6]Not significant
37-0.15[6]
508.25 days[2]0.29[6]
701.32 days[2]-

Table 2: Impact of pH on this compound Stability (Forced Degradation)

ConditionIncubation TimeDegradation (%)
5 M HCl4 hours91[7][8]
5 M NaOH4 hours95[7][8]

Table 3: Residual Latanoprost Percentage at Different pH Values After 28 Days of Storage at Elevated Temperatures

pHResidual Latanoprost at 60°C (%)Residual Latanoprost at 70°C (%)
5.0≥ 95≥ 90
6.25≥ 95≥ 90
6.7< 95< 80

Data derived from patent literature describing stability studies.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Latanoprost

This protocol outlines a general method for the analysis of Latanoprost and its degradation products.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 5.2) in a ratio of approximately 55:45 (v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the detector.

  • Sample Preparation:

    • Dilute the test sample with the mobile phase to a concentration that falls within the standard curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the Latanoprost peak based on its retention time and peak area compared to the standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of Latanoprost

This protocol describes the conditions for inducing the degradation of Latanoprost to assess its stability profile.

  • Acidic Degradation:

    • Dissolve Latanoprost in a solution of 5 M Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).

    • Neutralize the solution with an appropriate amount of 5 M Sodium Hydroxide (NaOH) before HPLC analysis.

  • Basic Degradation:

    • Dissolve Latanoprost in a solution of 5 M Sodium Hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).

    • Neutralize the solution with an appropriate amount of 5 M Hydrochloric Acid (HCl) before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve Latanoprost in a solution of hydrogen peroxide (e.g., 3-30%).

    • Incubate the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Store a solution of Latanoprost at elevated temperatures (e.g., 50°C, 70°C) for various time points.

    • Analyze samples at each time point to determine the rate of degradation.

  • Photodegradation:

    • Expose a solution of Latanoprost to a controlled light source (e.g., UV lamp or natural sunlight) for a specified duration.

    • Keep a control sample protected from light for comparison.

Visualizations

Latanoprost_Signaling_Pathway Latanoprost This compound (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases (in cornea) FP_Receptor Prostaglandin F2α Receptor (FP Receptor - GPCR) Latanoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Activates ECM_Remodeling Extracellular Matrix Remodeling PKC->ECM_Remodeling Leads to Aqueous_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow Results in

Caption: Latanoprost Signaling Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Latanoprost_Sample Latanoprost Sample Forced_Degradation Forced Degradation (pH, Temp, etc.) Latanoprost_Sample->Forced_Degradation HPLC HPLC System Latanoprost_Sample->HPLC Degraded_Sample Degraded Sample Forced_Degradation->Degraded_Sample Degraded_Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Data_Analysis Data Analysis Chromatogram->Data_Analysis Stability_Profile Stability Profile Data_Analysis->Stability_Profile Degradation_Kinetics Degradation Kinetics Data_Analysis->Degradation_Kinetics

Caption: Forced Degradation Experimental Workflow.

References

Validation & Comparative

A Comparative Analysis of 15(S)-Latanoprost and 15(R)-Latanoprost Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the stereoisomers of the potent ocular hypotensive agent, latanoprost, reveals a significant disparity in their therapeutic efficacy. The clinically utilized and biologically active form, 15(R)-Latanoprost, demonstrates substantially greater potency in reducing intraocular pressure (IOP) compared to its 15(S) counterpart. This difference is primarily attributed to a weaker interaction of the 15(S)-isomer with the prostaglandin F2α (FP) receptor, the principal target for this class of drugs.

Latanoprost, a cornerstone in the management of open-angle glaucoma and ocular hypertension, is an isopropyl ester prodrug. In the eye, it is hydrolyzed to its biologically active acid form. The stereochemistry at the 15-carbon position is crucial for its pharmacological activity, with the naturally occurring and therapeutically used form being the 15(R)-epimer. The 15(S)-epimer is considered an impurity in commercial latanoprost preparations.

Quantitative Efficacy and Receptor Binding

Experimental data underscores the superior efficacy of the 15(R)-isomer. In-vitro studies measuring the binding affinity of the free acid forms of these isomers to the FP receptor have shown a marked difference. The 15(R)-Latanoprost acid exhibits a significantly higher affinity for the FP receptor, with a reported IC50 value of 3.6 nM. In contrast, the 15(S)-Latanoprost acid demonstrates a weaker binding affinity, with an IC50 value of 24 nM[1]. This approximately 6.7-fold lower affinity of the 15(S)-isomer for the FP receptor is a key determinant of its reduced biological activity.

This difference in receptor interaction translates to a diminished effect on intraocular pressure. While direct, head-to-head comparative dose-response studies in the public domain are scarce, available data from studies on cynomolgus monkeys indicate a substantial gap in efficacy. A single 3 µg topical dose of this compound was reported to cause a modest 1 mmHg reduction in IOP[1]. In contrast, numerous studies have demonstrated that standard clinical concentrations of latanoprost (0.005%), which delivers the 15(R)-isomer, produce a robust and clinically significant reduction in IOP. For instance, studies in glaucomatous monkeys have shown that 0.005% latanoprost can reduce IOP by approximately 6.6 mm Hg (20%) from baseline[2][3].

Parameter15(R)-Latanoprost (Active Metabolite)This compound
FP Receptor Binding Affinity (IC50) 3.6 nM[1]24 nM[1]
Intraocular Pressure (IOP) Reduction Approx. 6.6 mmHg (20%) with 0.005% solution in glaucomatous monkeys[2][3]1 mmHg with 3 µg dose in normotensive cynomolgus monkeys[1]

Mechanism of Action and Signaling Pathway

Both isomers are believed to exert their effects through the prostaglandin F2α (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC), contributing to the remodeling of the extracellular matrix in the ciliary muscle and increasing aqueous outflow. While the fundamental pathway is the same, the significantly lower binding affinity of this compound for the FP receptor results in a weaker activation of this signaling cascade and consequently, a less pronounced physiological response.

G cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling 15(R)-Latanoprost 15(R)-Latanoprost FP_Receptor FP Receptor 15(R)-Latanoprost->FP_Receptor High Affinity Binding (IC50 = 3.6 nM) This compound This compound This compound->FP_Receptor Low Affinity Binding (IC50 = 24 nM) Gq_protein Gq Protein Activation FP_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca2_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca2_PKC ECM_Remodeling Extracellular Matrix Remodeling Ca2_PKC->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Figure 1. Simplified signaling pathway for Latanoprost isomers.

Experimental Protocols

The evaluation of the efficacy of latanoprost isomers typically involves both in-vitro and in-vivo experimental models.

In-Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to the FP receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor (e.g., from feline iris sphincter smooth muscle or recombinant cell lines) are prepared through homogenization and centrifugation.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compounds (15(R)-Latanoprost acid and this compound acid).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

G start Start prep Prepare FP Receptor Membrane Suspension start->prep incubate Incubate Membranes with Radiolabeled PGF2α and Varying Concentrations of Latanoprost Isomer prep->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter count Quantify Radioactivity of Bound Ligand filter->count analyze Calculate IC50 Value count->analyze end End analyze->end

Figure 2. Workflow for an in-vitro receptor binding assay.

In-Vivo Intraocular Pressure Measurement in Animal Models

Objective: To assess the IOP-lowering effect of the test compounds in a living organism.

Methodology:

  • Animal Model: Cynomolgus monkeys are a commonly used non-human primate model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes. Glaucoma can be experimentally induced, for example, by laser photocoagulation of the trabecular meshwork to elevate IOP.

  • Drug Administration: A precise volume (e.g., 30 µL) of the test compound solution (e.g., this compound or 15(R)-Latanoprost) or vehicle control is administered topically to the eye.

  • IOP Measurement: IOP is measured at baseline and at multiple time points after drug administration (e.g., hourly for the first several hours and then at extended intervals). Measurements are typically performed using a calibrated pneumatonometer or applanation tonometer on anesthetized animals.

  • Data Analysis: The change in IOP from baseline is calculated for each time point and compared between the different treatment groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).

G start Start select_animals Select Cynomolgus Monkeys (with or without induced glaucoma) start->select_animals baseline_iop Measure Baseline Intraocular Pressure (IOP) select_animals->baseline_iop administer_drug Topical Administration of Latanoprost Isomer or Vehicle baseline_iop->administer_drug measure_iop Measure IOP at Predetermined Time Intervals administer_drug->measure_iop analyze_data Analyze Change in IOP from Baseline measure_iop->analyze_data end End analyze_data->end

Figure 3. Workflow for in-vivo IOP measurement in an animal model.

References

A Comparative Guide to Validating HPLC Methods for Latanoprost Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of latanoprost from its isomers are critical for ensuring the quality, safety, and efficacy of ophthalmic drug products. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the separation of latanoprost and its key isomers, offering detailed experimental protocols and performance data to aid in method selection and validation.

Introduction to Latanoprost and its Isomers

Latanoprost is a prostaglandin F2α analogue used to control the progression of glaucoma and ocular hypertension. During its synthesis and storage, several related substances, including stereoisomers and geometric isomers, can arise as impurities. The most significant of these are the 15(S)-epimer (an epimer at the C-15 hydroxyl group) and the 5,6-trans isomer (a geometric isomer of the cis-double bond). Regulatory bodies require robust analytical methods to control these impurities within strict limits.

Comparative Analysis of HPLC Separation Methods

This guide details two validated HPLC methods for the separation of latanoprost and its isomers: a normal-phase (NP-HPLC) method and a reversed-phase (RP-HPLC) method. The choice between these methods will depend on the specific requirements of the analysis, including the desired resolution, runtime, and the nature of the sample matrix.

Method 1: Normal-Phase HPLC for Isomer Separation

A published method details the baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer using a normal-phase chromatographic approach.[1][2][3][4] This method is particularly effective for separating these structurally similar compounds.

Method 2: Reversed-Phase HPLC with Chiral and Cyano Columns

A more recent and comprehensive method utilizes a combination of chiral and cyano stationary phases in a reversed-phase system.[5][6][7] This approach not only separates the 15(S)-epimer and the 5,6-trans isomer but also resolves the enantiomer of latanoprost and other degradation products.[5] This method is presented as stability-indicating, making it suitable for analyzing samples from forced degradation studies.[5]

Data Presentation

The following table summarizes the key performance data for the two compared HPLC methods.

ParameterMethod 1: Normal-Phase HPLCMethod 2: Reversed-Phase HPLC with Chiral & Cyano Columns
Stationary Phase NH2 ColumnCombined Chiral and Cyano Columns
Mobile Phase Heptane:2-propanol:acetonitrile (93:6:1, v/v) with a small amount of waterGradient elution with water, acetonitrile, and orthophosphoric acid
Key Separations Latanoprost, 15(S)-latanoprost, 5,6-trans-latanoprostLatanoprost, (15S)-latanoprost, Latanoprost enantiomer, 5,6-trans latanoprost, and other degradants
Detection UV at 210 nmUV at 210 nm
Resolution (Rs) Baseline separation achievedRs latanoprost/latanoprost imp F = 2.0; latanoprost enantiomer/imp E latanoprost = 1.3
Linearity (Range) 1-10 µg/mL for latanoprost40-60 µg/mL for latanoprost; 0.05-2.77 µg/mL for related substances
Correlation Coefficient (r) > 0.98r = 0.999
LOD Not explicitly stated0.025 µg/mL for latanoprost
LOQ Not explicitly stated0.35 µg/mL for latanoprost

Experimental Protocols

Method 1: Normal-Phase HPLC

Chromatographic Conditions:

  • Column: Luna NH2, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and acetonitrile in the ratio of 93:6:1 (v/v), with the addition of 0.5 mL/L of water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 20 µL.[6]

Sample Preparation:

  • Dissolve the latanoprost bulk drug substance or sample in the mobile phase to achieve the desired concentration.[6]

Method 2: Reversed-Phase HPLC with Chiral and Cyano Columns

Chromatographic Conditions:

  • Stationary Phase: A combined system of a chiral column and a cyano column.[5] The specific columns used in the reference were not fully detailed but are designated as USP L93 and USP L10.[5]

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and orthophosphoric acid.[5] The exact gradient program was not specified in the abstract.

  • Detection: UV at 210 nm.[5]

Sample Preparation:

  • The method was developed for antiglaucoma eye drops, implying that the sample preparation would involve dilution of the formulation to the appropriate concentration range.[5]

Mandatory Visualization

The following diagram illustrates a typical workflow for validating an HPLC method, a critical process for ensuring the reliability of analytical data.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol sst System Suitability Criteria protocol->sst specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Documentation & Reporting stability->documentation Analyze Data sst->specificity Perform Experiments end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Conclusion

Both the normal-phase and the combined chiral/cyano reversed-phase HPLC methods offer viable solutions for the separation of latanoprost and its isomers. The normal-phase method provides a straightforward approach for the baseline separation of the 15(S)-epimer and the 5,6-trans isomer.[1][2][3][4] In contrast, the reversed-phase method offers a more comprehensive separation, including the enantiomer and other degradation products, making it a powerful tool for stability studies and in-depth impurity profiling.[5] The selection of the most appropriate method will be guided by the specific analytical needs, available instrumentation, and the complexity of the samples to be analyzed. Rigorous method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose.[5][6]

References

Cross-Reactivity of 15(S)-Latanoprost in Prostaglandin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 15(S)-Latanoprost, an important isomer and potential impurity of the glaucoma medication Latanoprost, in relevant prostaglandin immunoassays. Understanding the degree of cross-reactivity is crucial for the accurate quantification of Latanoprost and its metabolites, as well as for interpreting results from immunoassays targeting related endogenous prostaglandins.

Data Summary: Cross-Reactivity of Latanoprost Analogs in Immunoassays

The following tables summarize the cross-reactivity profiles of this compound and other relevant compounds in two different immunoassay formats. This data is essential for assessing the specificity of these assays and for understanding potential interferences.

Table 1: Cross-Reactivity in a Commercial Latanoprost ELISA Kit

This table presents the cross-reactivity data for a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure the free acid form of Latanoprost.

Compound% Cross-Reactivity
Latanoprost (free acid)100%
5-trans Latanoprost25.4%
Latanoprost25%
17-phenyl Prostaglandin F2α3%
17-phenyl Prostaglandin F2α ethyl amide0.70%
15-epi Latanoprost (this compound) 0.16%
15-keto Latanoprost0.10%
Prostaglandin F2α<0.01%
Prostaglandin E2<0.01%
Data sourced from a commercially available Latanoprost ELISA Kit.[1]

Table 2: Cross-Reactivity in a Developed Latanoprost Acid Radioimmunoassay

This table outlines the cross-reactivity of an antiserum raised against Latanoprost acid (PhXA85) for use in a radioimmunoassay (RIA).

Compound% Cross-Reactivity
Latanoprost acid (PhXA85)100%
13,14-dihydro-15(R,S)-17-phenyl-trinor-PGF2α46.4%
dinor-PhXA857.6%
13,14-dihydro-15(S)-17-phenyl-trinor-PGF2α 4.2%
17-phenyl-trinor-PGF2α2.2%
Latanoprost0.1%
Prostaglandin F2α0.039%
Data from a study on the development and validation of a radioimmunoassay for latanoprost acid.[2]

Experimental Protocols

The determination of cross-reactivity in immunoassays is a critical component of assay validation. Below is a generalized methodology for a competitive immunoassay, which is the basis for the data presented above.

General Protocol for Competitive Immunoassay Cross-Reactivity Testing

1. Principle: Competitive immunoassays rely on the competition between the analyte of interest (e.g., Latanoprost acid) and a labeled form of the analyte for a limited number of antibody binding sites. The presence of the analyte in a sample reduces the amount of labeled analyte that can bind to the antibody, and this reduction is proportional to the concentration of the analyte. Cross-reactivity is assessed by testing the ability of structurally related compounds to displace the labeled analyte from the antibody.

2. Materials:

  • Specific antibody (e.g., anti-Latanoprost acid)

  • Labeled analyte (e.g., Latanoprost-enzyme conjugate for ELISA, or radiolabeled Latanoprost for RIA)

  • Unlabeled standards of the primary analyte and potential cross-reactants (e.g., this compound, PGF2α)

  • Microplates or tubes coated with a secondary antibody (for solid-phase assays)

  • Assay buffer

  • Substrate/detection reagents (for ELISA) or a scintillation counter (for RIA)

  • Plate reader or gamma counter

3. Procedure:

  • Preparation of Standards: Prepare a series of standard dilutions for the primary analyte (e.g., Latanoprost acid) to generate a standard curve. Prepare a similar dilution series for each of the compounds to be tested for cross-reactivity.

  • Assay Setup: To the appropriate wells or tubes, add the assay buffer, the standard or cross-reactant solution, and the specific primary antibody.

  • Competitive Binding: Add a fixed amount of the labeled analyte to each well/tube.

  • Incubation: Incubate the mixture for a specified period (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding to reach equilibrium.[1]

  • Separation (for solid-phase assays): Wash the plates/tubes to remove unbound reagents.

  • Detection:

    • ELISA: Add the enzyme substrate and incubate until color develops. Stop the reaction and measure the absorbance at the appropriate wavelength.

    • RIA: Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the signal (e.g., absorbance or counts) versus the concentration of the primary analyte.

    • Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each cross-reactant, determine the IC50 from its respective dose-response curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of primary analyte / IC50 of cross-reactant) x 100

Prostaglandin F2α (PGF2α) Signaling Pathway

Latanoprost is an analog of PGF2α and exerts its therapeutic effect by acting as an agonist at the prostaglandin F receptor (FP receptor). The following diagram illustrates the primary signaling pathway activated by PGF2α binding to its receptor.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular PGF2a PGF2α / Latanoprost Acid FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein Gq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: PGF2α/Latanoprost Acid Signaling via the FP Receptor.

This guide highlights the importance of considering the cross-reactivity of this compound in prostaglandin immunoassays. The provided data and protocols serve as a valuable resource for researchers in ensuring the accuracy and specificity of their experimental results.

References

Comparative Binding Affinity of Latanoprost Isomers to FP Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of latanoprost isomers to the prostaglandin F (FP) receptor, supported by available experimental data. This document outlines the quantitative binding data, details the experimental methodologies used in these assessments, and visualizes key biological and experimental processes.

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid. The therapeutic effect of latanoprost is primarily mediated through its specific interaction with the FP receptor. Latanoprost contains several chiral centers, and its stereochemistry is crucial for its biological activity. This guide focuses on the comparative binding affinity of its key isomers.

Quantitative Binding Affinity Data

The primary active form of latanoprost is the 15(R) isomer. However, the 15(S) isomer, also known as 15-epi-latanoprost, is a common impurity. While direct comparative binding studies of the isomers to the human FP receptor are limited, the available data for their active acid forms are summarized below. It is important to note that the data for the 15(R) isomer is a direct measure of binding affinity (Ki), while the data for the 15(S) isomer is a measure of functional potency (IC50) in a non-human model.

CompoundReceptorAssay TypeValueSource
Latanoprost Acid (15R-isomer)Human FP ReceptorRadioligand BindingKi = 98 nM[1]
15(S)-Latanoprost AcidCat Iris Sphincter Muscle (FP Receptor)Functional (Relaxation)IC50 = 24 nM[2][3]

Note: A lower Ki value indicates a higher binding affinity. An IC50 value represents the concentration of a ligand that is required for 50% inhibition of a biological response. While not a direct measure of binding affinity, the low IC50 value for the 15(S)-isomer suggests it is also a potent agonist at the FP receptor.

Latanoprost acid has also been compared to other prostaglandin analogues in terms of its binding affinity to the FP receptor. For instance, travoprost acid has been shown to have a higher affinity for the FP receptor with a Ki of 35 nM.[1] Bimatoprost acid also demonstrates a high affinity with a Ki of 83 nM.[1]

Experimental Protocols

The determination of binding affinity for prostaglandin analogues to the FP receptor is typically conducted using a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of latanoprost isomers for the FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor.

  • Radioligand (e.g., [³H]-PGF2α).

  • Test compounds (unlabeled latanoprost isomers).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells stably expressing the human FP receptor are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the binding buffer.

  • Binding Assay: The assay is performed in microtiter plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., latanoprost acid isomers).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Harvest cells expressing FP receptors prep2 Homogenize cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in binding buffer prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound and free ligand by filtration assay1->assay2 assay3 Quantify bound radioligand using scintillation counting assay2->assay3 analysis1 Determine IC50 value assay3->analysis1 analysis2 Calculate Ki value using Cheng-Prusoff equation analysis1->analysis2

Experimental workflow for radioligand binding assay.

FP Receptor Signaling Pathway

Upon binding of an agonist like latanoprost acid, the FP receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins.

  • Agonist Binding: Latanoprost acid binds to the FP receptor.

  • G-Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction and modulation of gene expression. These events in the ciliary muscle and trabecular meshwork are thought to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Increased Outflow) PKC->Cellular_Response Leads to

FP receptor signaling pathway upon agonist binding.

References

A Comparative Guide to the Reproducibility of Intraocular Pressure Reduction with Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term efficacy and reproducibility of intraocular pressure (IOP) reduction is paramount in the management of glaucoma and ocular hypertension. This guide provides a comprehensive comparison of 15(S)-Latanoprost and other commercially available prostaglandin analogs, supported by experimental data.

While Latanoprost, the marketed drug, is the 15(R) enantiomer, its isomer, this compound, has been investigated preclinically. Topical administration of this compound has been shown to reduce intraocular pressure in cynomolgus monkeys.[1] However, to date, there is a lack of published clinical trial data specifically evaluating the reproducibility of IOP reduction with the this compound isomer in humans. Therefore, this guide will focus on the extensive clinical data available for the approved 15(R)-Latanoprost and its comparison with other leading prostaglandin analogs: Bimatoprost and Travoprost.

Comparative Efficacy in IOP Reduction

Prostaglandin analogs are a cornerstone of glaucoma therapy, known for their potent IOP-lowering effects.[2] Clinical studies have consistently demonstrated the efficacy of Latanoprost, Bimatoprost, and Travoprost in reducing IOP.

A 12-week, randomized, masked-evaluator multicenter study involving 411 patients found that Latanoprost 0.005%, Bimatoprost 0.03%, and Travoprost 0.004% were comparable in their ability to reduce IOP in patients with open-angle glaucoma or ocular hypertension.[3] All three drugs achieved significant reductions in IOP from baseline.[3] Another prospective study with 103 eyes also concluded that Latanoprost, Bimatoprost, and Travoprost were all effective in lowering IOP, with no statistically significant difference in the mean difference between pre- and post-treatment IOP among the three drugs.[4]

However, some studies suggest nuances in their comparative efficacy. One study comparing the three prostaglandin analogs found that while all were effective, Bimatoprost demonstrated a statistically significant greater mean IOP reduction compared to Latanoprost and Travoprost.[1]

The long-term reproducibility of IOP reduction with Latanoprost has been supported by several studies. A study evaluating the long-term effect of Latanoprost in patients with normal tension glaucoma found a sustained hypotensive effect over an average treatment period of 11 months.[5] Another long-term study following patients for up to five years concluded that Latanoprost provided a stable and adequate reduction in IOP over the entire period, with no evidence of diminishing effectiveness over time.[6]

Below is a summary of quantitative data from comparative clinical trials:

DrugConcentrationMean IOP Reduction (mmHg)Mean IOP Reduction (%)Study DurationPatient Population
Latanoprost 0.005%8.6 ± 0.3[5]32%[7]12 weeksOpen-Angle Glaucoma or Ocular Hypertension
Bimatoprost 0.03%8.7 ± 0.3[5]-12 weeksOpen-Angle Glaucoma or Ocular Hypertension
Travoprost 0.004%8.0 ± 0.3[5]-12 weeksOpen-Angle Glaucoma or Ocular Hypertension
Latanoprost 0.005%9.17[4]39.02 ± 8.21[4]6 monthsPrimary Open-Angle Glaucoma or Ocular Hypertension
Bimatoprost 0.003%9.12[4]38.24 ± 7.57[4]6 monthsPrimary Open-Angle Glaucoma or Ocular Hypertension
Travoprost 0.004%8.28[4]34.63 ± 8.84[4]6 monthsPrimary Open-Angle Glaucoma or Ocular Hypertension
Latanoprost 0.005%7.3[1]29.9%[1]12 weeksPrimary Open Angle Glaucoma
Bimatoprost 0.03%8.8[1]35.9%[1]12 weeksPrimary Open Angle Glaucoma
Travoprost 0.004%7.6[1]30.8%[1]12 weeksPrimary Open Angle Glaucoma

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for understanding the presented data.

Protocol 1: 12-Week, Randomized, Masked-Evaluator Multicenter Study[3]
  • Objective: To compare the IOP-lowering effect and safety of Latanoprost, Bimatoprost, and Travoprost.

  • Study Design: A 12-week, randomized, parallel-group, multicenter study conducted at 45 US sites.

  • Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OH) who were previously treated and had an IOP of ≥23 mm Hg in at least one eye after a washout period. A total of 411 patients were randomized.

  • Treatment Groups:

    • Latanoprost 0.005% once daily in the evening (n=136)

    • Bimatoprost 0.03% once daily in the evening (n=136)

    • Travoprost 0.004% once daily in the evening (n=138)

  • IOP Measurement: Masked evaluators measured IOP in triplicate at 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM at baseline, week 6, and week 12.

  • Primary Efficacy Outcome: Change from baseline in the 8:00 AM IOP at week 12.

  • Safety Assessment: Masked investigators graded conjunctival hyperemia before the 8:00 AM IOP measurement. Ocular adverse events were also recorded.

Protocol 2: Long-Term Effect of Latanoprost in Normal Tension Glaucoma[5]
  • Objective: To determine the long-term effect of Latanoprost on the IOP of patients with normal tension glaucoma (NTG).

  • Study Design: A prospective, randomized, controlled trial.

  • Patient Population: 76 newly diagnosed patients with NTG. Patients with fixation-threatening field defects were immediately placed in the treatment group, while those with non-fixation threatening defects were randomized to either the treatment or control group.

  • Treatment Group: Once-daily topical Latanoprost 0.005%.

  • Control Group: No treatment.

  • IOP Measurement: IOP was measured hourly between 8 AM and 5 PM using a handheld electronic tonometer at baseline and after a minimum of 6 months of treatment.

  • Primary Outcome: Change in average and maximum diurnal IOP.

Signaling Pathways and Experimental Workflows

The IOP-lowering effect of prostaglandin analogs like Latanoprost is primarily mediated through the Prostaglandin F2α (FP) receptor. Activation of this receptor in the ciliary muscle and trabecular meshwork leads to an increase in aqueous humor outflow.

Prostaglandin F2α Receptor Signaling Pathway

G Prostaglandin F2α Receptor Signaling Pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F2α Receptor (FP) Latanoprost_Acid->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC MAPK_Pathway MAPK Pathway Activation PKC->MAPK_Pathway MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) MAPK_Pathway->MMP_Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle & Trabecular Meshwork MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral & Trabecular Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction IOP Reduction Aqueous_Outflow->IOP_Reduction

Caption: Signaling cascade initiated by Latanoprost binding to the FP receptor.

This pathway illustrates how Latanoprost, after being converted to its active form, Latanoprost acid, binds to the FP receptor. This activates a Gq protein-coupled signaling cascade, leading to the upregulation of matrix metalloproteinases (MMPs). These enzymes remodel the extracellular matrix of the ciliary muscle and trabecular meshwork, which in turn increases the outflow of aqueous humor and consequently lowers IOP.[8]

Experimental Workflow for a Comparative Clinical Trial

G Experimental Workflow for a Comparative Glaucoma Drug Trial cluster_screening Screening & Washout cluster_baseline Baseline Visit cluster_treatment Treatment Period cluster_followup Follow-up Visits cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior IOP medication) Screening->Washout Baseline_IOP Baseline IOP Measurement (Multiple time points) Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Group_A Group A: Latanoprost 0.005% Randomization->Group_A Group_B Group B: Bimatoprost 0.03% Randomization->Group_B Group_C Group C: Travoprost 0.004% Randomization->Group_C Follow_up_IOP IOP Measurement (e.g., Week 6, Week 12) Group_A->Follow_up_IOP Group_B->Follow_up_IOP Group_C->Follow_up_IOP Adverse_Events Adverse Event Monitoring Follow_up_IOP->Adverse_Events Efficacy_Analysis Primary Efficacy Analysis (Change in IOP from baseline) Adverse_Events->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis Adverse_Events->Safety_Analysis

Caption: A typical workflow for a clinical trial comparing IOP-lowering drugs.

This diagram outlines the standard process for a clinical trial designed to compare the efficacy and safety of different IOP-lowering medications. It begins with patient screening and a washout period to eliminate the effects of prior treatments. Following baseline measurements, patients are randomized to different treatment arms. Regular follow-up visits are conducted to monitor IOP and any adverse events, culminating in a comprehensive data analysis to determine the relative efficacy and safety of the treatments.

References

A Comparative Analysis of Prostaglandin Analogs in Glaucoma Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prostaglandin analogs (PGAs) are a cornerstone in the pharmacological management of glaucoma, primarily due to their potent intraocular pressure (IOP)-lowering efficacy, once-daily dosing, and favorable systemic safety profile.[1][2][3] As the first-line treatment for open-angle glaucoma (OAG) and ocular hypertension (OHT), this class of drugs has expanded to include several molecules: latanoprost, travoprost, bimatoprost, and tafluprost, along with the newer nitric oxide-donating agent, latanoprostene bunod.[2][4]

This guide provides a detailed comparison of these agents, drawing upon data from head-to-head clinical trials to objectively assess their performance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the comparative efficacy and safety of different prostaglandin analogs.

Mechanism of Action: Targeting Aqueous Humor Outflow

Prostaglandin analogs exert their IOP-lowering effect by increasing the outflow of aqueous humor, the fluid that fills the front part of the eye.[5] The primary mechanism involves enhancing outflow through the uveoscleral (or unconventional) pathway.[6][7] This is achieved through the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[1][7] More recent evidence also suggests that PGAs can modulate outflow through the conventional (trabecular) pathway.[6]

These actions are mediated by the activation of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR) found in ocular tissues such as the ciliary muscle, trabecular meshwork, and sclera.[1][7][8] Binding of a PGA to the FP receptor initiates a signaling cascade that leads to the desired physiological response.

G cluster_membrane Cell Membrane cluster_result Physiological Effect PGA Prostaglandin Analog (e.g., Latanoprost acid) FP_Receptor FP Receptor Gq_Protein Gq Protein Outflow ↑ Uveoscleral & Trabecular Outflow IOP_Reduction ↓ Intraocular Pressure

Figure 1. Prostaglandin Analog FP Receptor Signaling Pathway.

A newer agent, latanoprostene bunod, possesses a dual mechanism of action. It is metabolized into latanoprost acid, which increases uveoscleral outflow via the FP receptor pathway, and butanediol mononitrate, which releases nitric oxide (NO).[8] NO is believed to increase aqueous humor outflow through the trabecular meshwork and Schlemm's canal.[9]

Head-to-Head Comparison of Efficacy

Direct comparative studies are crucial for discerning the relative therapeutic value of different PGAs. While all are effective, clinical trials have revealed nuances in their IOP-lowering capabilities and side effect profiles.

Latanoprost vs. Bimatoprost vs. Travoprost

These three PGAs are the most widely studied in head-to-head trials. Generally, bimatoprost has demonstrated either equivalent or slightly superior IOP-lowering effects compared to latanoprost and travoprost, though this is not consistently found across all studies.[10] A 12-week, randomized, masked-evaluator study found that latanoprost 0.005%, bimatoprost 0.03%, and travoprost 0.004% were comparable in their ability to reduce IOP.[11] However, other analyses and trials suggest bimatoprost may be more effective.[1][10][12] For instance, one meta-analysis indicated that bimatoprost and travoprost might have greater efficacy in lowering IOP than latanoprost.[13]

ParameterLatanoprost 0.005%Bimatoprost 0.03%Travoprost 0.004%Source
Mean IOP Reduction at 12 Weeks (8 AM) 8.6 mmHg8.7 mmHg8.0 mmHg[11]
Mean IOP Reduction at 6 Months 7.25 ± 3.80 mmHg7.93 ± 3.81 mmHg6.95 ± 3.64 mmHg[1]
IOP Reduction Range (from various trials) 25% to 32%27% to 33%25% to 32%[2]
Common Adverse Event: Conjunctival Hyperemia Lower incidenceHigher incidenceIntermediate/Higher incidence[11][14]
Table 1: Comparative Efficacy and Adverse Events of Latanoprost, Bimatoprost, and Travoprost.
Addition of Tafluprost

A study comparing bimatoprost, latanoprost, travoprost, and the preservative-free PGA tafluprost found that all four agents effectively and similarly reduced IOP. While there was a trend for a slightly greater IOP reduction with bimatoprost, the difference was not statistically significant.[15] A key finding from this study was the patient-reported tolerability, assessed by the Ocular Surface Disease Index (OSDI).

ParameterBimatoprostLatanoprostTravoprostTafluprostSource
IOP Reduction Non-significantly most effectiveEffectiveEffectiveEffective[15]
Mean OSDI Score (Lower is better) 21.76 ± 11.1032.13 ± 24.1010.68 ± 5.7325.60 ± 6.25[15]
Key Adverse Events Eyelash growth (1 patient)Iris discoloration, Eyelash growth (4 patients), Herpes reactivation (1 patient)Eyelash growth (2 patients)-[15]
Table 2: Comparison of Four Prostaglandin Analogs including Ocular Surface Disease Index (OSDI).
Latanoprostene Bunod vs. Latanoprost

The VOYAGER study was a dose-ranging trial that directly compared latanoprostene bunod (LBN) with latanoprost 0.005%. The results showed that LBN 0.024% provided a statistically significant greater reduction in mean diurnal IOP compared to latanoprost at the primary endpoint of Day 28.[9][16]

ParameterLatanoprostene Bunod 0.024%Latanoprost 0.005%p-valueSource
Mean Diurnal IOP Reduction at Day 28 Significantly greater reduction-0.005[9][16]
Mean Diurnal IOP at Day 28 17.8 mmHg18.6 mmHg0.009[9]
Proportion of Patients with IOP ≤18 mmHg Significantly higher proportion-<0.05[9]
Adverse Events (Hyperemia) Similar incidenceSimilar incidence-[16]
Table 3: VOYAGER Study - Latanoprostene Bunod (LBN) vs. Latanoprost Efficacy.

Experimental Protocols

The methodologies employed in these head-to-head trials are critical for interpreting the validity and applicability of their findings. Below are summaries of the experimental protocols for the key studies cited.

G

Figure 2. Generalized Workflow of a Head-to-Head PGA Clinical Trial.

Protocol for Latanoprost, Bimatoprost, and Travoprost Comparison (Parish et al., 2003)
  • Study Design: A 12-week, randomized, parallel-group, masked-evaluator study conducted at 45 sites in the United States.[11]

  • Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) who, after a washout period, had an IOP >23 mmHg in at least one eye.[11]

  • Treatment Regimen: Patients were randomized to receive latanoprost 0.005%, bimatoprost 0.03%, or travoprost 0.004% once daily in the evening.[11]

  • Primary Efficacy Endpoint: The change from baseline in the 8:00 AM IOP measurement at Week 12, which corresponds to the time of peak drug effect.[11] IOP was measured at four time points (8 AM, 12 PM, 4 PM, 8 PM) during study visits.[11]

Protocol for Four PGAs Comparison (Lusthaus & Goldberg, 2017)
  • Study Design: This study retrospectively analyzed data from 40 patients who completed 6 months of monotherapy.

  • Patient Population: Patients with primary open-angle glaucoma (POAG) requiring PGA monotherapy. A total of 32 patients completed the study.[15]

  • Treatment Regimen: Patients were treated with one of four PGAs: bimatoprost, latanoprost, travoprost, or tafluprost.[15]

  • Primary Efficacy Endpoint: Intraocular pressure (IOP) reduction after 6 months of treatment. Subjective tolerability was assessed using the OSDI score.[15]

Protocol for the VOYAGER Study (Latanoprostene Bunod vs. Latanoprost)
  • Study Design: A randomized, investigator-masked, parallel-group, dose-ranging study.[16]

  • Patient Population: Subjects with open-angle glaucoma or ocular hypertension. 413 subjects were randomized, and 396 completed the study.[16]

  • Treatment Regimen: Subjects instilled one drop of study medication (LBN at various concentrations or latanoprost 0.005%) in the study eye once daily in the evening for 28 days.[16]

  • Primary Efficacy Endpoint: The reduction in mean diurnal IOP from baseline at Day 28.[16]

Conclusion

Head-to-head clinical trials provide invaluable data for differentiating among the available prostaglandin analogs. The evidence indicates that while all approved PGAs are highly effective at lowering IOP, there are subtle but potentially clinically meaningful differences. Bimatoprost may offer a slight efficacy advantage in IOP reduction, though this can be associated with a higher incidence of hyperemia.[10][12] Travoprost demonstrated superior tolerability in one study based on OSDI scores.[15] Latanoprost remains a potent and well-established option, often with a lower rate of adverse events.[1][11] The newer agent, latanoprostene bunod, has shown statistically superior IOP reduction compared to latanoprost, leveraging a dual mechanism of action.[16]

The selection of a specific prostaglandin analog should be guided by the individual patient's target IOP, tolerability, and pre-existing ocular surface conditions. For drug development professionals, these comparative data highlight the high bar for new therapies and underscore the potential for novel mechanisms, such as nitric oxide donation, to further enhance efficacy in this established drug class.

References

Safety Operating Guide

Proper Disposal of 15(S)-Latanoprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 15(S)-Latanoprost is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. Adherence to these protocols will help in minimizing environmental release and ensuring compliance with regulatory standards.

Key Disposal Considerations

The proper disposal of this compound, as with any pharmaceutical waste, is governed by a hierarchy of controls and regulations. The following table summarizes the critical aspects to consider throughout the disposal process.

ConsiderationKey Requirements and Recommendations
Regulatory Compliance All disposal activities must adhere to local, state, and federal regulations governing pharmaceutical and chemical waste.[1][2][3][4] This includes regulations set forth by the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance.[5]
Environmental Protection Every effort should be made to prevent the release of this compound into the environment.[1][2][3][6] The practice of waste minimization is strongly encouraged.[1][2][3]
Waste Segregation Do not mix this compound waste with non-hazardous waste.[7] It should be segregated into appropriately labeled, sealed containers.[6][8][9]
Personal Protective Equipment (PPE) All personnel handling this compound waste must wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2][6]
Spill Management In the event of a spill, contain the material using an inert absorbent. The collected waste and cleaning materials must be disposed of as hazardous waste.[2][6]
Disposal Method The recommended disposal method is through a licensed hazardous waste disposal contractor. Destructive techniques, such as incineration, may be the best available technology to prevent environmental release.[1][2][3] Flushing down the drain is not a permissible disposal method.[5][10]
Containerization Use chemically resistant, leak-proof containers that are clearly labeled as "Hazardous Waste" and include the name "this compound".[6][8][9] For larger quantities or in certain facilities, lockable waste bins may be necessary to prevent unauthorized access.[11]

Standard Operating Procedure for Disposal

The following protocol outlines the step-by-step process for the proper disposal of this compound from a laboratory setting.

1.0 Purpose

This document describes the mandatory procedure for the safe disposal of this compound and associated contaminated materials in a laboratory environment.

2.0 Scope

This procedure applies to all laboratory personnel who handle this compound in pure form, in solution, or as a component of experimental preparations.

3.0 Materials

  • Designated, leak-proof, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Inert absorbent material (e.g., vermiculite, sand) for spill management

  • Waste disposal bags for contaminated solid waste

  • Hazardous waste labels

4.0 Procedure

4.1 Waste Collection

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Dispose of all materials contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) in a designated hazardous waste bag.

  • Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to wash it down the drain.[5][10]

4.2 Container Labeling and Storage

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must clearly state "Hazardous Waste" and "this compound".

  • Keep the waste container sealed when not in use.

  • Store the container in a designated, secure secondary containment area away from incompatible materials.[7]

4.3 Spill Management

  • In case of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent or detergent and water.[2][6] Dispose of all cleaning materials as hazardous waste.

4.4 Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.

  • Ensure all required documentation for waste transfer is completed and signed.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Aqueous & Solid) B Segregate into Labeled, Sealed Hazardous Waste Container A->B C Store in Designated Secure Area with Secondary Containment B->C D Collection by Licensed Waste Disposal Contractor C->D E Incineration or other Approved Destruction Method D->E

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of 15(S)-Latanoprost in a research and development setting. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental exposure.

Hazard Identification and Risk Assessment

This compound is an isomer of Latanoprost, a prostaglandin F2α analogue.[1] While some safety data sheets (SDS) may not classify the pure substance as hazardous, solutions of Latanoprost or its isomers can present several risks.[2][3] A thorough risk assessment should be conducted before any handling activities.

Key Hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity: May cause drowsiness or dizziness.[3]

  • Flammability: Solutions may be flammable depending on the solvent (e.g., methyl acetate).[3]

Hazard GHS Classification Precautionary Statement
Reproductive ToxicityToxic to Reproduction 2P201: Obtain special instructions before use.[3] P202: Do not handle until all safety precautions have been read and understood.[3]
Eye IrritationEye Irritation 2AP264: Wash thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Flammability (of solutions)Flammable Liquids 2P243: Take precautionary measures against static discharge.[3]
Specific Target Organ ToxicitySingle Exposure 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on the specific procedures being performed and the potential for exposure.

Protection Type Required PPE Specifications & Best Practices
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves.[4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[4] Change outer gloves immediately if contaminated and both pairs frequently.[4]
Eye/Face Protection Safety Goggles & Face ShieldChemical splash goggles are required.[5] A face shield should be worn over goggles when there is a significant risk of splashes, such as during solution preparation or transfers.[6]
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required over standard lab clothing.[4]
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95 or higher) may be necessary if there is a risk of inhaling aerosols or fine particles, especially when handling the substance outside of a chemical fume hood.[6] All respirator use must be in accordance with a formal respiratory protection program.

Operational Plan: Step-by-Step Handling Procedures

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in its original, tightly sealed container in a cool, well-ventilated, and secure location, away from ignition sources.[3][7] Refer to the product insert for specific storage temperature requirements. Latanoprost ophthalmic solutions are typically refrigerated for long-term storage and can be kept at room temperature for a limited time after opening.[8]

Storage Condition Temperature Duration
Unopened Container2°C to 8°C (36°F to 46°F)As per manufacturer's expiration date.[8]
Opened ContainerUp to 25°C (77°F)For up to 6 weeks.[8]
  • Designated Area: All handling of this compound, including weighing and solution preparation, should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][7]

  • Pre-Use Checklist:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical spill kit and emergency eye wash station are accessible.

    • Don all required PPE as specified in Section 2.

  • Weighing (if solid):

    • Handle as a powder only within a chemical fume hood or other ventilated enclosure.

    • Use anti-static techniques to prevent dispersal of powder.

  • Dissolving:

    • Add solvent to the weighed compound slowly to avoid splashing.

    • If the solvent is flammable (e.g., methyl acetate), ensure there are no ignition sources nearby and take precautions against static discharge.[3]

  • Controlled Administration: Use calibrated equipment for all transfers and administrations to minimize waste and prevent aerosol generation.

  • Avoid Contamination: Do not touch the tip of the dispensing container to any surface to prevent contamination.

  • Post-Use: After use, securely cap all containers and decontaminate the work area thoroughly.

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][9]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7]
Accidental Spill Evacuate non-essential personnel.[10] Wearing appropriate PPE, contain the spill using an inert absorbent material.[7] Collect the material into a sealed, labeled container for proper disposal.[9][10] Clean the spill area thoroughly.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous. Dispose of waste in accordance with all applicable federal, state, and local regulations.[9][11]

  • Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter the sewage system or groundwater.[3]

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Workflow Visualization

The following diagram outlines the safe handling workflow for this compound.

G cluster_prep Preparation & Handling cluster_disposal Waste Management receive Receive & Inspect Package storage Store Appropriately (Refrigerated/Secure) receive->storage prep_area Prepare Designated Area (Fume Hood) storage->prep_area don_ppe Don Full PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe handle Weigh / Prepare Solution don_ppe->handle experiment Perform Experiment handle->experiment spill Spill Response handle->spill decontaminate Decontaminate Work Area & Equipment experiment->decontaminate collect_liquid Collect Liquid Waste (Unused Solution, Rinsate) experiment->collect_liquid experiment->spill collect_solid Collect Contaminated Solids (Gloves, Gowns, Tips) decontaminate->collect_solid dispose Dispose as Hazardous Waste (Follow Regulations) collect_solid->dispose collect_liquid->dispose spill->collect_solid

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-Latanoprost
Reactant of Route 2
15(S)-Latanoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.